1-(3-Piperidinyl)azepane dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-3-ylazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRHTMOOLVDLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 1-(Piperidin-3-yl)azepane Dihydrochloride
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 1-(Piperidin-3-yl)azepane dihydrochloride , a saturated bicyclic diamine scaffold used as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators.
The core objective of this document is to establish the definitive molecular weight (MW) and stoichiometric properties of the compound to ensure accuracy in molarity calculations during drug screening and synthetic workflows.
Key Physicochemical Data
| Property | Value |
| Molecular Weight (Salt) | 255.23 g/mol |
| Molecular Weight (Free Base) | 182.31 g/mol |
| Molecular Formula (Salt) | C₁₁H₂₄Cl₂N₂ |
| CAS Number | 1219957-22-8 |
| Stoichiometry | 1:2 (Base : HCl) |
| Physical State | White to off-white solid (Hygroscopic) |
Structural Analysis & Chemical Identity[2][3]
Molecular Connectivity
The molecule consists of two saturated heterocyclic rings linked via a C-N bond.
-
Azepane Ring: A seven-membered ring containing one nitrogen atom.[1][2][3] The nitrogen (N1) serves as the attachment point.
-
Piperidine Ring: A six-membered ring containing one nitrogen atom. The attachment occurs at the Carbon-3 (C3) position.
Nomenclature Clarification: The IUPAC designation "1-(Piperidin-3-yl)azepane" indicates that the azepane nitrogen is substituted with a piperidin-3-yl group. This creates a structure with two distinct amine centers:
-
Secondary Amine: Located at position 1 of the piperidine ring.
-
Tertiary Amine: Located at position 1 of the azepane ring (the linkage point).
Chirality
The C3 position of the piperidine ring is a chiral center. Consequently, 1-(Piperidin-3-yl)azepane exists as two enantiomers: (R)- and (S)-.
-
Note: Unless a specific enantiomer is designated (e.g., R-isomer), commercial supplies with CAS 1219957-22-8 are typically treated as the racemate . Researchers performing chiral-sensitive assays (e.g., protein binding) must verify enantiomeric excess (ee) via Chiral HPLC.
Structural Visualization
The following diagram illustrates the logical connectivity and the protonation sites responsible for the dihydrochloride salt formation.
Figure 1: Structural connectivity of 1-(Piperidin-3-yl)azepane showing the linkage between the piperidine C3 and azepane N1, and the two basic sites for HCl salt formation.[4][2][5][6]
Molecular Weight & Stoichiometry[1]
Precise molecular weight calculation is non-negotiable for quantitative assays. The dihydrochloride salt (2HCl) adds significant mass compared to the free base.
Elemental Breakdown (Salt Form)
Formula: C₁₁H₂₂N₂ · 2HCl
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 11 | 12.011 | 132.12 |
| Hydrogen (H) | 24 | 1.008 | 24.19 |
| Nitrogen (N) | 2 | 14.007 | 28.01 |
| Chlorine (Cl) | 2 | 35.45 | 70.90 |
| Total MW | 255.22 ± 0.02 |
Note: Small variations in the second decimal place (255.23 vs 255.22) in vendor catalogs arise from rounding differences in standard atomic weights.
Stoichiometric Impact on Molarity
When preparing stock solutions, failing to account for the 2HCl salt results in a 28.6% error in active compound concentration.
-
Target: 10 mM Stock Solution (10 mL)
-
Calculation:
-
Mass Required: 25.52 mg (Do not use the free base MW of 182.31 g/mol ).
Analytical Verification Protocols
As a scientist, you must validate the identity and salt form of the material before use, especially if the compound has been stored for extended periods.
Protocol: Chloride Content Determination (Potentiometric Titration)
This protocol confirms the stoichiometry (dihydrochloride vs. monohydrochloride).
Principle: Silver nitrate (AgNO₃) reacts with chloride ions to precipitate AgCl. The endpoint is detected potentiometrically.
-
Dissolution: Dissolve 50 mg of the sample in 50 mL of deionized water.
-
Acidification: Add 1 mL of 1M Nitric Acid (HNO₃).
-
Titration: Titrate with 0.1 M AgNO₃ standard solution using a silver electrode.
-
Calculation:
-
If experimental result is ~16%, the sample is likely the monohydrochloride.
-
If result is ~27-28%, the sample is the dihydrochloride.
-
Protocol: LC-MS Identification
Objective: Confirm the parent mass (Free Base) and purity.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Signal:
-
The mass spectrometer detects the protonated free base
. -
Target m/z: 183.2 (182.31 + 1.007).
-
Note: You will NOT see the 255.23 peak in MS; the HCl dissociates.
-
QC Decision Logic
The following workflow outlines the decision process for validating the compound prior to biological screening.
Figure 2: Quality Control workflow ensuring both molecular identity (LC-MS) and correct salt stoichiometry (Titration) before experimental use.
Handling & Stability
-
Hygroscopicity: Dihydrochloride salts of secondary/tertiary amines are typically hygroscopic.
-
Risk:[7] Absorption of atmospheric water will artificially increase the weighing mass, leading to lower-than-calculated molar concentrations.
-
Mitigation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.
-
-
Solubility: Highly soluble in water (>50 mM) and DMSO.
-
Stability: Stable in aqueous solution at pH < 7. At pH > 9 (basic conditions), the free base may oil out or precipitate depending on concentration.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43317064, 1-(Piperidin-3-yl)azepane. Retrieved October 26, 2023, from [Link]
Sources
- 1. copbela.org [copbela.org]
- 2. Azepine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 1-(piperidin-4-ylmethyl)azepane (C12H24N2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. Azepanes | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. 1219957-22-8 Cas No. | 1-(3-Piperidinyl)azepane dihydrochloride | Matrix Scientific [matrixscientific.com]
PubChem Compound Identifier (CID) for the Base Compound: 43317064
An In-Depth Technical Guide to 1-(3-Piperidinyl)azepane Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(3-Piperidinyl)azepane, with a focus on its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development. This document explores the synthesis, chemical properties, and potential pharmacological applications of this heterocyclic scaffold, drawing upon established methodologies and related bioactive molecules.
Introduction: The Significance of Piperidine and Azepane Scaffolds in Medicinal Chemistry
Piperidine and azepane ring systems are considered "privileged structures" in medicinal chemistry. Their prevalence in a wide array of clinically approved drugs and bioactive compounds underscores their importance. The piperidine motif, a six-membered nitrogen-containing heterocycle, is known to enhance the druggability of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] The seven-membered azepane ring offers a greater degree of three-dimensional chemical space to explore, which can be advantageous for optimizing ligand-receptor interactions.[2]
This compound (CAS Number: 1219957-22-8) represents a conjunction of these two important pharmacophores.[3][4] While detailed research on this specific molecule is not extensively published, its structural components suggest significant potential for the development of novel therapeutics. This guide will, therefore, explore the synthesis and potential biological activities of the 1-(3-piperidinyl)azepane scaffold by examining established synthetic routes and the pharmacological profiles of related compounds.
Chemical Properties and Structural Elucidation
The fundamental characteristics of 1-(3-Piperidinyl)azepane are crucial for its application in drug design and development. The properties of the free base form are detailed in PubChem, and the dihydrochloride salt is available from various chemical suppliers.
| Property | Value | Source |
| PubChem CID (Base) | 43317064 | [5] |
| CAS Number (Dihydrochloride) | 1219957-22-8 | [3] |
| Molecular Formula (Dihydrochloride) | C11H24Cl2N2 | [4] |
| Molecular Weight (Dihydrochloride) | 255.23 g/mol | [4] |
| IUPAC Name (Base) | 1-(piperidin-3-yl)azepane | [5] |
Synthetic Strategies for Azepane Derivatives from Piperidines
The synthesis of azepane scaffolds often involves the expansion of more readily available five or six-membered ring systems.[6] Several methods have been developed for the stereoselective and regioselective synthesis of azepanes from piperidine precursors.
Ring Expansion of Piperidines
One common strategy for the synthesis of azepane derivatives is the ring expansion of piperidines. This can be achieved through various chemical transformations, including palladium-catalyzed rearrangements of 2-alkenylpiperidines.[7][8] This method is particularly valuable as it can proceed with high enantioretention, allowing for the synthesis of chiral azepanes.[7]
General Experimental Protocol for Piperidine Ring Expansion
The following is a general protocol for a palladium-catalyzed ring expansion of a 2-alkenylpiperidine to an azepane derivative, based on established methodologies.
Materials:
-
2-Alkenylpiperidine derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-alkenylpiperidine derivative in the chosen anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired azepane derivative.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the preparation of an azepane scaffold from a piperidine precursor.
Potential Pharmacological Relevance and Biological Activity
While specific biological data for this compound is limited, the constituent scaffolds are present in numerous bioactive compounds. This suggests that this molecule could serve as a valuable starting point for the design of new therapeutic agents.
Histamine H3 Receptor Antagonism
Derivatives of piperidine and azepane have been synthesized and evaluated for their binding affinity to the human histamine H3 receptor.[9] Some of these compounds have shown high affinity and have been classified as antagonists.[9] Histamine H3 receptor antagonists are of interest for the treatment of various neurological and cognitive disorders. The 1-(3-piperidinyl)azepane scaffold could be a promising starting point for the development of novel H3 receptor antagonists.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1.[10] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for the treatment of metabolic syndrome and type 2 diabetes. The azepane ring in 1-(3-piperidinyl)azepane could be a key structural feature for designing novel 11β-HSD1 inhibitors.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway for a 1-(3-piperidinyl)azepane derivative acting as a histamine H3 receptor antagonist.
Experimental Protocols for In Vitro Screening
To evaluate the potential biological activity of this compound and its derivatives, a variety of in vitro assays can be employed. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [3H]-ligand)
-
This compound (test compound)
-
Non-specific binding control (a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer.
-
In a 96-well filter plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of the test compound.
-
For total binding, add only the cell membranes and the radioligand.
-
For non-specific binding, add the cell membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a chemical entity that combines two medicinally important heterocyclic scaffolds. While direct research on this specific compound is not abundant, the established synthetic methodologies for azepane derivatives and the known biological activities of related piperidine and azepane-containing molecules suggest that it is a promising starting point for the development of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.
References
-
PubChem. Substance Record for SID 252166785. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
PubChem. 1-(Piperidin-3-yl)azepane. National Center for Biotechnology Information. [Link]
-
Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
PubChemLite. 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride. [Link]
-
PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]
-
Wróbel, T. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
PubChem. Piperidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. ResearchGate. [Link]
-
ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
- Google Patents.
-
Nagasawa, Y., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4652-4655. [Link]
-
MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][4][7][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. molcore.com [molcore.com]
- 5. 1-(Piperidin-3-yl)azepane | C11H22N2 | CID 43317064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SID 252166785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Novel Nitrogen Heterocycles: Escaping Flatland in Drug Discovery
This guide serves as an advanced technical resource for the design, synthesis, and application of novel nitrogen heterocycles in modern drug discovery.
Executive Summary
The "Escape from Flatland" initiative—increasing the fraction of
This guide focuses on the next generation of nitrogen scaffolds: saturated bridged systems, spirocycles, and bioisosteric cage motifs . These structures offer defined exit vectors, improved metabolic stability, and superior physicochemical profiles compared to their flat analogs.
Part 1: The Strategic Shift – 3D Architecture &
The Saturation Crisis
Planar aromatic rings facilitate
| Property | Planar Heterocycles (e.g., Quinoline) | Novel 3D Scaffolds (e.g., 3-Azabicyclo[1.1.1]pentane) |
| Solubility | Low (High Lattice Energy) | High (Disrupted Stacking) |
| Metabolic Stability | Prone to oxidation (CYP450) | Tunable (Bridgehead blocking) |
| Exit Vectors | Limited (120° angles) | Diverse/Defined (Tetrahedral) |
| Selectivity | Promiscuous (Flat binding pockets) | High (Shape complementarity) |
Decision Framework for Scaffold Selection
The following logic flow illustrates when to deploy novel saturated heterocycles during lead optimization.
Figure 1: Decision matrix for implementing novel nitrogen heterocycles to address specific DMPK liabilities.
Part 2: Emerging Scaffolds of Interest
Bicyclo[1.1.1]pentanes (BCPs)
The BCP motif is a high-value bioisostere for the phenyl ring and the tert-butyl group.
-
3-Azabicyclo[1.1.1]pentane: A surrogate for the aniline or piperazine moiety.[1] The distance between the bridgehead carbons (
1.85 Å) mimics the para-substitution vector of benzene ( 2.8 Å) but with a significantly smaller steric footprint and no aromaticity. -
Key Advantage: The bridgehead hydrogens are surprisingly acidic but metabolically robust compared to benzylic protons.[1]
Azaspirocycles
Spirocyclic systems like 2-azaspiro[3.3]heptane and 2-azaspiro[4.5]decane offer rigidified alternatives to piperidine and pyrrolidine.[1]
-
Vector Control: Unlike piperidine, which exists in a fluxional chair conformation, spirocycles lock the nitrogen lone pair vector, potentially reducing entropic penalties upon binding.
-
Lipophilicity: They often lower LogD compared to their monocyclic counterparts due to compact solvation shells.[1]
Part 3: Experimental Protocol
High-Throughput Photoredox Synthesis of 3-Substituted BCPs
Accessing functionalized BCPs has historically been difficult, relying on strain-release chemistry of [1.1.1]propellane that is often incompatible with late-stage functionalization.[1] The following protocol, adapted from recent advancements (e.g., MacMillan group), utilizes metallaphotoredox catalysis to couple alkyl bromides with BCP precursors directly.
Objective: Synthesis of a 3-alkyl-substituted bicyclo[1.1.1]pentan-1-amine derivative.
Reagents & Materials
-
Substrate: Alkyl Bromide (R-Br) (1.0 equiv)
-
BCP Reagent: [1.1.1]Propellane or activated BCP-precursor (e.g., iodobicyclo[1.1.1]pentane derivative) (1.5 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) or 4CzIPN (organic alternative)
-
Hydrogen Atom Transfer (HAT) Catalyst: (TMS)3SiH or similar silane source
-
Base: 2,6-Lutidine (2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or DMSO (degassed)
-
Light Source: Blue LED (450 nm, ~30-40W)
Step-by-Step Methodology
-
Vial Preparation: In a nitrogen-filled glovebox, charge an 8 mL clear glass vial with the Alkyl Bromide (0.5 mmol), Photocatalyst (0.005 mmol), and BCP precursor (0.75 mmol).
-
Solvent Addition: Add degassed DME (5 mL) via syringe. Ensure the photocatalyst is fully dissolved.[1]
-
Reagent Addition: Add 2,6-Lutidine (1.0 mmol) and the Silane reagent (0.75 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place the vial in a photoreactor setup approx 2 cm from the Blue LED source. Fan cooling is mandatory to maintain reaction temperature < 35°C. Stir vigorously (1000 rpm).[1]
-
Monitoring: Irradiate for 16–24 hours. Monitor consumption of R-Br via LC-MS.
-
Self-Validation Check: If R-Br remains but silane is consumed, add an additional 0.2 equiv of silane and irradiate for 4 more hours.
-
-
Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO3 (10 mL) followed by brine.
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Mechanistic Workflow
Figure 2: Simplified mechanistic pathway for the photoredox installation of BCP scaffolds.
Part 4: Medicinal Chemistry Case Study
Case Study: Lenacapavir (Sunlenca)
Therapeutic Area: HIV-1 Capsid Inhibitor Novel Feature: Fused Diazatricyclo System[1]
Lenacapavir represents a triumph of "escaping Flatland."[1] The core scaffold is not a standard planar heterocycle but a rigid, fused diazatricyclo[4.3.0.0]nonane system.
Impact of the Novel Scaffold:
-
Potency: The rigid scaffold positions the difluorobenzyl and sulfonyl groups in a precise orientation to bind the hydrophobic pocket between HIV-1 capsid protein subunits (p24).
-
Metabolic Stability: The saturated, highly fluorinated core resists oxidative metabolism, contributing to an exceptionally long half-life (allowing for dosing once every 6 months).
-
Solubility: Despite high lipophilicity, the 3D character disrupts lattice packing, maintaining sufficient solubility for subcutaneous formulation.
| Parameter | Standard Peptidomimetic | Lenacapavir (Novel Scaffold) |
| Geometry | Flexible, rotatable bonds | Rigid, fused tricyclic core |
| Half-life | Hours to Days | ~6 Months (Clinical) |
| Target Binding | Active Site (Protease/Integrase) | Structural Interface (Capsid) |
Part 5: Future Outlook
The frontier of nitrogen heterocycles lies in Skeletal Editing —the ability to insert a nitrogen atom directly into a carbocyclic ring or swap a carbon for a nitrogen in a late-stage drug candidate. Techniques utilizing nitrene insertion (e.g., using sulfonylhydroxylamines) are currently moving from academic curiosity to industrial application, promising a future where "nitrogen scanning" becomes as routine as "fluorine scanning."
References
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule. Nature. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][][4] Link
-
DiRocco, D. A., et al. (2014).[5] Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition. Link
Sources
Methodological & Application
synthesis of 1-(3-Piperidinyl)azepane dihydrochloride
Application Note: High-Yield Synthesis of 1-(3-Piperidinyl)azepane Dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a bicyclic diamine scaffold utilized in the development of CNS-active agents and sigma receptor ligands. The method employs a direct reductive amination strategy, coupling N-Boc-3-piperidone with azepane (hexamethyleneimine), followed by acid-mediated deprotection. This route is preferred over nucleophilic substitution (e.g., using 3-halopiperidines) due to superior regioselectivity, higher yields, and the avoidance of elimination side products.
Retrosynthetic Analysis & Strategy
The target molecule consists of a seven-membered azepane ring linked to the C3 position of a six-membered piperidine ring. The most efficient disconnection cleaves the C(piperidine)-N(azepane) bond, revealing two commercially available precursors: Azepane and 1-Boc-3-piperidone .
Strategic Advantages:
-
Regiocontrol: Using the ketone ensures the azepane attaches exclusively at the C3 position.
-
Chemoselectivity: Sodium triacetoxyborohydride (STAB) selectively reduces the intermediate iminium ion without reducing the ketone or the protecting group.
-
Safety: STAB is a milder, non-toxic alternative to sodium cyanoborohydride.
Experimental Protocol
Phase 1: Reductive Amination (Coupling)
Objective: Synthesis of tert-butyl 3-(azepan-1-yl)piperidine-1-carboxylate.
Reagents & Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) [CAS: 98977-36-7]
-
Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7]
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated NaHCO₃ solution[3]
Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-piperidone (1.0 equiv, e.g., 2.0 g) in DCE (20 mL).
-
Amine Addition: Add Azepane (1.1 equiv) to the solution.
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 15 mL).
-
Workup: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to obtain the N-Boc protected intermediate as a colorless to pale yellow oil.
Phase 2: Deprotection & Salt Formation
Objective: Synthesis of this compound.
Reagents:
-
4M HCl in 1,4-Dioxane (or Ethanol)
-
Diethyl Ether or Ethyl Acetate (for precipitation)
Protocol:
-
Dissolution: Dissolve the purified N-Boc intermediate from Phase 1 in a minimal amount of dry Dioxane (or DCM) (approx. 5 mL/g).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (5–10 equiv).
-
Deprotection: Stir at room temperature for 2–4 hours. A white precipitate should begin to form. Monitor the disappearance of the Boc group by TLC or LC-MS.
-
Precipitation: Dilute the suspension with Diethyl Ether (20 mL) to maximize precipitation of the salt.
-
Isolation: Filter the solid under nitrogen (the salt may be hygroscopic). Wash the filter cake with cold ether (3 x 10 mL).
-
Drying: Dry the solid under high vacuum at 40°C for 6 hours to yield This compound as a white crystalline solid.
Process Workflow Diagram
Analytical Specifications
Table 1: Physico-Chemical Properties & Expected Data
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic salt |
| Molecular Formula | C₁₁H₂₄Cl₂N₂ | Dihydrochloride salt |
| Molecular Weight | 255.23 g/mol | Free base MW: 182.31 |
| CAS Number | 1219957-22-8 | Matrix Scientific [1] |
| ¹H NMR (D₂O) | δ 3.6–3.8 (m, 1H, H-3), 3.3–3.5 (m, 4H, Azepane α-H), 2.8–3.2 (m, 4H, Piperidine H), 1.5–2.2 (m, 12H, Alkyl) | Shifts downfield due to protonation |
| MS (ESI+) | m/z 183.2 [M+H]⁺ | Corresponds to free base |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane |
Troubleshooting & Optimization
-
Incomplete Conversion (Phase 1): If the ketone remains after 16h, add an additional 0.5 equiv of STAB and check the pH. The reaction requires a slightly acidic pH (pH 5–6) for the iminium ion to form efficiently; add more acetic acid if necessary.
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Handle rapidly under nitrogen or argon. If the product becomes a gum, triturated with hot isopropanol/ether to induce crystallization.
-
Regioselectivity: The 3-position is sterically more congested than the 4-position. Ensure adequate stirring time for the initial imine formation before adding the reducing agent.
Safety & Handling
-
Azepane: Flammable liquid, causes burns. Use in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Quench carefully.
-
1-(3-Piperidinyl)azepane 2HCl: Treat as a potential irritant. Wear gloves and safety glasses.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
The Strategic Utility of 1-(3-Piperidinyl)azepane as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the exploration of novel chemical space to identify and develop new therapeutic agents. Saturated nitrogen-containing heterocycles are privileged scaffolds in drug discovery, with piperidine and pyrrolidine rings being particularly prevalent in FDA-approved drugs.[1][2] However, the seven-membered azepane ring system remains a relatively underexplored area, presenting a significant opportunity for the development of drug candidates with novel pharmacological profiles.[1][2] This underrepresentation is largely due to the synthetic challenges associated with the construction of functionalized azepanes.[1] This document provides a comprehensive guide to the synthesis and application of 1-(3-Piperidinyl)azepane, a valuable and versatile pharmaceutical intermediate.
Introduction: The Significance of the Azepane-Piperidine Scaffold
The 1-(3-Piperidinyl)azepane scaffold combines two key heterocyclic motifs: the conformationally flexible seven-membered azepane ring and the ubiquitous six-membered piperidine ring. This unique combination offers several advantages in drug design:
-
Three-Dimensional Diversity: The non-planar nature of both rings provides a rich three-dimensional architecture, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The presence of two basic nitrogen atoms allows for fine-tuning of solubility, lipophilicity, and pKa, which are critical parameters for pharmacokinetic and pharmacodynamic properties.
-
Novel Chemical Space: As a less explored scaffold, it provides access to novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action or improved selectivity profiles.
A significant application of 1-(3-Piperidinyl)azepane is in the development of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a critical target in certain types of cancer.[3][4][5]
Synthesis of 1-(3-Piperidinyl)azepane: A Proposed Two-Step Protocol
A robust and scalable synthesis of 1-(3-Piperidinyl)azepane can be envisioned through a two-step sequence involving the initial formation of an N-aryl azepane followed by catalytic hydrogenation of the aromatic ring. This approach leverages well-established synthetic methodologies.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(3-Piperidinyl)azepane.
Step 1: Synthesis of N-(pyridin-3-yl)azepane
This step involves the N-alkylation of 3-aminopyridine with a suitable 1,6-dielectrophile, such as 1,6-dibromohexane or 1,6-diiodohexane, to form the seven-membered azepane ring.
Protocol:
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | 3-Aminopyridine (1.0 eq) | Starting material. |
| 1,6-Dibromohexane (1.1 eq) | Alkylating agent to form the azepane ring. A slight excess is used to ensure complete reaction of the aminopyridine. | |
| Potassium Carbonate (K₂CO₃) (3.0 eq) | Inorganic base to neutralize the HBr formed during the reaction and to facilitate the nucleophilic attack. | |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | A polar aprotic solvent is suitable for this type of N-alkylation reaction. |
| Temperature | 80-100 °C (Reflux) | Elevated temperature is required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | 1. Cool the reaction mixture to room temperature. | |
| 2. Filter off the inorganic salts. | ||
| 3. Concentrate the filtrate under reduced pressure. | ||
| 4. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). | ||
| 5. Wash with water and brine. | ||
| 6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). | ||
| 7. Concentrate to obtain the crude product. | ||
| Purification | Flash column chromatography (Silica gel) | A gradient of ethyl acetate in hexanes is typically used for elution. |
Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)azepane
The aromatic pyridine ring of N-(pyridin-3-yl)azepane is reduced to a piperidine ring using catalytic hydrogenation. The use of platinum(IV) oxide (PtO₂) in an acidic medium is a well-established method for the hydrogenation of substituted pyridines.[6]
Protocol:
| Parameter | Value/Condition | Rationale/Notes |
| Reactant | N-(pyridin-3-yl)azepane (1.0 eq) | The substrate for hydrogenation. |
| Catalyst | Platinum(IV) oxide (PtO₂) (5 mol%) | Adams' catalyst is effective for pyridine hydrogenation.[6] |
| Solvent | Glacial Acetic Acid | The acidic medium protonates the pyridine nitrogen, facilitating the reduction.[6] |
| Hydrogen Pressure | 50-70 bar | High pressure is typically required for the hydrogenation of aromatic rings.[6] |
| Temperature | Room Temperature | The reaction is often carried out at or slightly above room temperature. |
| Reaction Time | 6-12 hours | Reaction progress should be monitored by the cessation of hydrogen uptake or by LC-MS. |
| Work-up | 1. Carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen). | |
| 2. Filter the reaction mixture through a pad of Celite® to remove the catalyst. | ||
| 3. Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃). | Caution: CO₂ evolution. | |
| 4. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). | ||
| 5. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. | ||
| 6. Concentrate under reduced pressure to obtain the crude product. | ||
| Purification | Distillation under reduced pressure or crystallization of a salt form (e.g., dihydrochloride). | The free base is an oil, while the dihydrochloride salt is a solid.[7] |
Characterization of 1-(3-Piperidinyl)azepane
The structure and purity of the synthesized 1-(3-Piperidinyl)azepane should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of both the piperidine and azepane rings. The chemical shifts and coupling patterns will be characteristic of the saturated heterocyclic systems. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, confirming the presence of both ring systems. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₂₂N₂ (182.31 g/mol ). |
| Purity (by GC or HPLC) | >95% is generally acceptable for use as a pharmaceutical intermediate. |
Application as a Pharmaceutical Intermediate: Synthesis of Menin-MLL Inhibitors
A key application of 1-(3-Piperidinyl)azepane is as a building block in the synthesis of potent inhibitors of the menin-MLL protein-protein interaction.[3][5] This interaction is a crucial driver in certain forms of acute leukemia, making its inhibition a promising therapeutic strategy.[4]
Illustrative Synthetic Scheme
The following diagram illustrates the general use of 1-(3-Piperidinyl)azepane in the synthesis of a menin-MLL inhibitor, as described in patent literature.
Caption: General scheme for the synthesis of a menin-MLL inhibitor.
In a typical synthetic route, a functionalized heterocyclic core is coupled with 1-(3-Piperidinyl)azepane. This is often achieved through a nucleophilic aromatic substitution or a reductive amination reaction, depending on the specific functionalities present on the heterocyclic core.[5]
Protocol: Reductive Amination for Coupling
This protocol describes a general procedure for the reductive amination of a ketone-containing heterocyclic intermediate with 1-(3-Piperidinyl)azepane.
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | Heterocyclic Ketone Intermediate (1.0 eq) | The core scaffold of the final inhibitor. |
| 1-(3-Piperidinyl)azepane (1.2 eq) | The amine component for the reductive amination. A slight excess is used. | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) | A mild and selective reducing agent suitable for reductive amination. | |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous conditions are important for this reaction. |
| Additive | Acetic Acid (catalytic amount) | Can be used to facilitate imine formation. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
| Work-up | 1. Quench the reaction with a saturated aqueous solution of NaHCO₃. | |
| 2. Extract the product with a suitable organic solvent (e.g., dichloromethane). | ||
| 3. Wash the combined organic layers with water and brine. | ||
| 4. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. | ||
| Purification | Flash column chromatography or preparative HPLC | To obtain the final product with high purity. |
Conclusion
1-(3-Piperidinyl)azepane is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features provide access to unexplored chemical space, and its utility has been demonstrated in the development of promising cancer therapeutics. The synthetic protocols outlined in this document provide a practical guide for researchers to access this important intermediate and to explore its potential in drug discovery programs. The continued exploration of azepane-containing scaffolds is expected to yield a new generation of drugs with improved efficacy and safety profiles.
References
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1433-1437.
- Zhang, Z., et al. (2019). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
- Glorius, F., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Andersson, H., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
- Janssen Pharmaceutica. (2018). Janssen Pharmaceutica discovers new menin/MLL interaction inhibitors. BioWorld Science.
- Singh, G., & Doye, S. (2019). Synthesis of pyridine fused azepine ring. Tetrahedron Letters, 60(40), 151084.
- Manka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program.
- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
- Janssen Pharmaceutica NV. (2019). Inhibitors of the MENIN-MLL interaction.
- Janssen Pharmaceutica NV. (2019). Azepane inhibitors of menin-mll interaction.
- Mayer, M., et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 25(62), 14173-14177.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2586-2597.
- Meth-Cohn, O. (1993). 3. Azepines.
- Honda, T., et al. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (13), 1785-1792.
- Ali, I., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6265.
- Caspi, D. D., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Poreba, M., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(5), 1813-1822.
- Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Matassini, C., Clemente, F., & Goti, A. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. European Journal of Organic Chemistry, 2017(1), 4-18.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Amar Shaheed Baba Ajit Singh Jujhar Singh Memorial College of Pharmacy. (n.d.). BP401T Pharmaceutical Organic Chemistry-III.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Chiacchio, M. A., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 25(11), 2588.
- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 123-129.
- Wuest, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2917.
- Zhang, L., et al. (2024).
- Sahap, E. H., Adam, R. W., & Razzaq, Z. L. (2022). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Journal of Global Pharma Technology, 14(8), 1-10.
- Al-Ogaidi, I. H. M., et al. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4), 333-341.
- Zhang, L., et al. (2023).
- Goddu, R. O. (1959). Purification of piperazine.
- Zhang, L., et al. (2023). Reductive amination of 1,6-hexanediol with a modified Ru/Al2O3 catalyst. Catalysis Science & Technology, 13(21), 6224-6234.
- Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines.
- Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-445.
- Kiec-Kononowicz, K., et al. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(18), 3249.
- Matrix Scientific. (n.d.). 1-(3-Piperidinyl)azepane dihydrochloride. Retrieved from https://www.
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP3555103B1 - Azepane inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Application Note: Reaction Conditions for Piperidinyl-Azepane Coupling
Executive Summary & Strategic Rationale
The coupling of piperidine (6-membered) and azepane (7-membered) rings is a high-value transformation in medicinal chemistry, frequently observed in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists), kinase inhibitors, and sigma receptor modulators.
While piperidine is a standard synthon, the azepane ring introduces specific challenges :
-
Conformational Flexibility: The 7-membered ring possesses higher entropic degrees of freedom, often reducing the rate of nucleophilic attack compared to 5- or 6-membered analogs.
-
Steric Bulk: The increased ring size creates steric hindrance around the nitrogen center, complicating standard SN2 alkylations.
-
Basicity: Azepane (
) is slightly more basic than piperidine ( ), influencing catalyst poisoning in transition-metal mediated couplings.
This guide details two primary methodologies to overcome these barriers: Titanium-Mediated Reductive Amination (for direct C-N linkage via ketones) and RuPhos-Catalyzed Buchwald-Hartwig Coupling (for linkage via halides).
Decision Matrix: Selecting the Coupling Strategy
Before beginning experimental work, select the protocol based on your available starting materials and linker requirements.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol.
Method A: Titanium-Mediated Reductive Amination
Best For: Synthesizing 1-(piperidin-4-yl)azepane derivatives directly from 4-piperidone and azepane.
The "Steric" Problem
Standard reductive amination (using NaBH(OAc)3 alone) often fails with azepane because the formation of the intermediate iminium ion is reversible and sterically disfavored. The equilibrium lies toward the starting materials.
The "Titanium" Solution
We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen, facilitating nucleophilic attack by the bulky azepane.
-
Water Scavenger: Irreversibly traps water produced during imine formation, driving the equilibrium to completion before the reducing agent is added.
Protocol 1: Ti(OiPr)4 Mediated Coupling
| Parameter | Specification |
| Scale | 1.0 mmol (adaptable) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Ambient (20–25 °C) |
| Time | 12–16 hours (Total) |
| Atmosphere | Nitrogen / Argon (Recommended) |
Step-by-Step Procedure:
-
Imine Formation (Critical Step):
-
To a dry flask under N2, add N-Boc-4-piperidone (1.0 equiv, 199 mg) and Azepane (1.1 equiv, 109 mg).
-
Add anhydrous DCM (5.0 mL, 0.2 M).
-
Add Ti(OiPr)4 (1.2 equiv, 355 µL) dropwise.
-
Observation: The solution may turn slightly yellow or hazy.
-
Stir: 4–6 hours at room temperature. Do not add reducing agent yet.
-
-
Reduction:
-
Dilute the reaction with Ethanol (2.0 mL) (Optional: aids solubility of borohydride).
-
Add NaBH4 (Sodium Borohydride) (2.0 equiv, 76 mg) in portions.
-
Note: NaBH(OAc)3 can also be used, but NaBH4 is generally sufficient once the titanium-imine complex is formed.
-
Stir: 8–12 hours (overnight) at room temperature.
-
-
Work-up (The "Titanium Emulsion" Fix):
-
Caution: Quenching titanium reactions often creates a messy emulsion.
-
Add 1N NaOH (2 mL) dropwise to hydrolyze the titanates.
-
Dilute with EtOAc (20 mL).
-
Filter the resulting white slurry through a pad of Celite . This is non-negotiable; extraction without filtration will result in poor phase separation.
-
Wash the organic phase with brine, dry over Na2SO4, and concentrate.[2]
-
-
Purification:
-
Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
-
Method B: RuPhos-Catalyzed Buchwald-Hartwig Coupling
Best For: Coupling azepane to a halogenated aromatic or heteroaromatic piperidine scaffold (e.g., 4-(4-bromophenyl)piperidine).
The "Beta-Hydride" Problem
Coupling secondary amines (like azepane) to aryl halides using Palladium can suffer from
The "RuPhos" Solution
RuPhos is a dialkylbiaryl phosphine ligand specifically engineered for secondary amines. It provides the necessary steric bulk to prevent catalyst deactivation and promote the reductive elimination of the bulky azepane product.
Protocol 2: Pd-Catalyzed Cross-Coupling
| Parameter | Specification |
| Catalyst | Pd2(dba)3 (2 mol%) or RuPhos Pd G3/G4 (2-5 mol%) |
| Ligand | RuPhos (4-8 mol%) (If using Pd2(dba)3) |
| Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | Toluene or Dioxane (Anhydrous) |
| Temp | 80–100 °C |
Experimental Workflow:
Figure 2: Workflow for Pd-catalyzed coupling.[3] Strict oxygen exclusion is required.
Step-by-Step Procedure:
-
Vial Charging:
-
In a glovebox or under active N2 flow, charge a reaction vial with:
-
Aryl Bromide substrate (1.0 equiv).
-
NaOtBu (1.4 equiv).
-
RuPhos Precatalyst Gen 3 (2–4 mol%).
-
-
-
Solvent Addition:
-
Seal the vial.
-
Inject anhydrous Toluene (0.2 M concentration relative to halide).
-
Inject Azepane (1.2 equiv).
-
-
Reaction:
-
Heat to 100 °C for 12 hours.
-
Monitoring: Check by LCMS.[2] If conversion stalls, add 1 mol% more catalyst.
-
-
Work-up:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Method A: Low Yield | Incomplete imine formation. | Increase Ti(OiPr)4 to 1.5 equiv. Ensure 4-6h stir time before adding borohydride. |
| Method A: Emulsion | Titanium hydroxides. | Use the Celite filtration step described.[2][4] Do not skip. Alternatively, quench with Rochelle's salt solution (sat. pot. sodium tartrate) and stir for 1h. |
| Method B: No Reaction | Catalyst poisoning or oxidation. | Ensure solvents are degassed. Switch to BrettPhos if the aryl halide is extremely electron-rich. |
| Method B: Dehalogenation | Lower temperature to 80°C. Increase concentration of Azepane. |
References
-
Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link
-
Buchwald-Hartwig (Secondary Amines): Ruiz-Castillo, P., & Buchwald, S. L.[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link
-
Azepane Scaffold Synthesis: Lazewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[8] Bioorganic & Medicinal Chemistry, 2017, 25(20), 5462-5470. Link
-
Ruthenium Catalyzed Diazepane Synthesis (Alternative): Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing."[5] Organic Letters, 2023, 25, 1754-1759.[5] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Piperidinyl)azepane Synthesis
Current Status: Online Ticket ID: #SYN-AZP-003 Subject: Improving Yield & Reproducibility in Reductive Amination of N-Boc-3-piperidone with Azepane
Executive Summary: The "Yield Trap"
The synthesis of 1-(3-Piperidinyl)azepane (CAS: 1219957-22-8) typically involves the reductive amination of N-Boc-3-piperidone with azepane .
Users often report yields stalling at 30–45% when using standard protocols (e.g., Sodium Triacetoxyborohydride/DCE). The root cause is rarely the reduction step itself, but rather the unfavorable equilibrium constant (
The Solution: Transition from standard acid-catalysis to Titanium(IV) Isopropoxide (
Comparative Analysis of Synthetic Routes
The following table summarizes why the Titanium-mediated route is the recommended industry standard for this specific scaffold.
| Feature | Method A: Standard (Abdel-Magid) | Method B: Ti-Mediated (Recommended) |
| Reagents | ||
| Mechanism | Direct Reductive Amination (DRA) | Stepwise: Pre-formation of Imine |
| Water Handling | Tolerates trace water, but equilibrium suffers | Scavenges water (chemically drying) |
| Typical Yield | 35 – 55% | 75 – 92% |
| Side Products | High levels of 3-hydroxy-piperidine (direct ketone reduction) | Minimal (Imine forms exclusively first) |
| Workup | Simple aqueous wash | Requires specific quenching to break Ti-emulsions |
High-Yield Protocol: Titanium(IV) Isopropoxide Route[1][2]
Scope: Synthesis of tert-butyl 3-(azepan-1-yl)piperidine-1-carboxylate (Protected Intermediate).
Reagents:
-
Ketone: N-Boc-3-piperidone (1.0 equiv)
-
Amine: Azepane (1.1 – 1.2 equiv)
-
Lewis Acid/Scavenger: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 equiv) or Sodium Cyanoborohydride ( ) -
Solvent: Anhydrous THF (Imine step) / Methanol (Reduction step)
Step-by-Step Procedure:
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) and Azepane (1.1 eq) in anhydrous THF (or neat, if scale allows).
-
Add
(1.25 eq) dropwise. -
Checkpoint: Stir at Room Temperature (RT) for 6–12 hours.
-
Validation: The solution should turn viscous/yellow. Monitor by IR (disappearance of ketone C=O at ~1715 cm⁻¹) or crude NMR. Do not proceed until ketone is consumed.
-
-
Reduction:
-
Quench & Workup (The "Emulsion Killer"):
-
Crucial: Do not just add water. Add 0.1 M NaOH or a solution of Rochelle's Salt (Sodium Potassium Tartrate) .
-
Stir vigorously for 1 hour. The Titanium residues must convert from a gelatinous goo into a filterable white solid (
). -
Filter through a Celite pad.[1]
-
Concentrate the filtrate, redissolve in EtOAc, and wash with Brine.
-
Troubleshooting & FAQs
Issue 1: "I have a massive emulsion during workup that won't separate."
Diagnosis: Titanium hydroxides form gelatinous polymers in neutral water. Fix:
-
Immediate: Add Celite to the emulsion and filter the whole mess through a sintered glass funnel.
-
Prevention: Use the Rochelle's Salt method . Dissolve 30g of Rochelle's salt in 100mL water and use this to quench. Stir until two clear layers appear (can take 2-4 hours).
Issue 2: "I see a large amount of alcohol byproduct (N-Boc-3-hydroxypiperidine)."
Diagnosis: The reducing agent reduced the ketone before the amine could attack. This happens because the azepane is sterically hindering the attack on the ketone. Fix:
-
Switch strictly to the Two-Step/One-Pot method described above. Ensure the ketone is gone (via TLC/NMR) before adding the borohydride.
-
If using STAB (
), you cannot separate the steps. You must switch to the Ti-mediated route.
Issue 3: "My product is stuck in the aqueous layer."
Diagnosis: 1-(3-Piperidinyl)azepane is a very polar diamine. Fix:
-
Ensure the aqueous layer pH is >12 during extraction.
-
Use DCM/Isopropanol (9:1) or Chloroform as the extraction solvent, not just Ethyl Acetate.
-
Salt Formation:[4] Instead of column chromatography, try isolating the product as the dihydrochloride salt. Dissolve the crude oil in dry ether/dioxane and add 4M HCl in dioxane. The salt often precipitates cleanly.
Mechanistic Visualization
Diagram 1: The Steric Challenge & Titanium Solution
This diagram illustrates why the standard route fails and how Titanium bridges the gap.
Caption: Titanium(IV) shifts the equilibrium toward the Iminium ion by scavenging water, preventing the direct reduction of the ketone to the alcohol side-product.
Diagram 2: Optimized Workflow Logic
Caption: Decision tree for the Ti-mediated reductive amination. Note the mandatory checkpoint before reduction.
References
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Significance: The foundational paper establishing Ti(OiPr)4 as the solution for sterically hindered reductive aminations.
-
Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Significance: Defines the standard STAB protocol and discusses limitations with hindered ketones that necessitate the Titanium modification.
- Neidigh, K. A., et al. (1994). "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry, 59.
-
Lazewska, D., et al. (2017).[7] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(19). Significance: Demonstrates the utility of the 1-(3-piperidinyl)azepane scaffold in active drug discovery (H3 antagonists).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with azepane salts
Current Status: Operational Topic: Overcoming Solubility Issues with Azepane Salts Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Azepane Paradox
Welcome to the technical support hub for azepane (hexamethyleneimine) derivatization. If you are here, you are likely facing a specific frustration: your azepane derivative is a strong base, yet its salt form is behaving unpredictably—either precipitating in saline, oiling out during synthesis, or forming a hygroscopic gel.
The azepane ring (a 7-membered saturated nitrogen heterocycle) presents a unique "conformational paradox." Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, azepane possesses significant conformational flexibility (existing in twist-chair and twist-boat forms). This entropy often makes stable crystal packing difficult, leading to salts that "oil out" rather than crystallize. Conversely, once a lattice does form (particularly with small counter-ions like chloride), the lattice energy can be surprisingly high, rendering the salt insoluble in water despite the ionized nitrogen.
This guide moves beyond generic advice to address the specific physicochemical behavior of the azepane pharmacophore.
Module 1: Diagnostic & Mechanism
Why is my Azepane Salt Precipitating?
Before attempting a fix, you must diagnose the root cause.[2] Azepane derivatives typically possess a pKa between 10.0 and 11.0 , making them positively charged at physiological pH. However, solubility failures usually stem from three specific mechanisms:
-
The Common Ion Effect (The "Saline Crash"):
-
The Issue: You synthesized an Azepane HCl salt. It dissolves in water but crashes out immediately upon adding 0.9% NaCl (saline) or entering the gastric environment.[1]
-
The Mechanism: Azepane HCl salts often have a high solubility product (
), but the massive excess of chloride ions ( ) in saline shifts the equilibrium toward the solid precipitate. -
The Fix: Switch to a non-halide counter-ion (see Module 2).
-
-
Lipophilic Packing (The "Brick Dust" Scenario):
-
The Issue: The 7-carbon ring adds significant lipophilicity (LogP increase of ~1.2 over pyrrolidine). If your counter-ion is also planar or symmetric (e.g., fumarate), the lattice energy may be too high to overcome.
-
-
Oiling Out (The "Synthesis Nightmare"):
-
The Issue: During salt formation, the product separates as a viscous oil instead of a solid.
-
The Mechanism: The conformational entropy of the azepane ring prevents rapid ordering into a crystal lattice. The "oil" is a supersaturated liquid salt.[1]
-
Module 2: Salt Selection Protocols
The choice of counter-ion is the single most effective variable you can control. Do not default to HCl for azepanes.[1]
Case Study: Bazedoxifene
-
The Problem: The indole-azepane structure created solubility and hygroscopicity issues with standard salts.[1]
-
The Solution: The Acetate salt was selected over the Hydrochloride. The acetate provided a balance of stability and solubility, avoiding the common ion effect associated with HCl in biological fluids.
Counter-Ion Decision Matrix
Use the following logic flow to select the correct salt for your azepane derivative.
Figure 1: Decision matrix for selecting counter-ions for lipophilic azepane derivatives. Note the explicit warning against HCl for high LogP compounds intended for oral use.
Comparative Data: Azepane Salt Properties
| Salt Form | Solubility Profile | Hygroscopicity | Risk Factor | Best Use Case |
| Hydrochloride | Moderate (Water) / Poor (Saline) | Moderate | Common Ion Effect | Early screening only; avoid for final formulation if LogP > 3.[1] |
| Acetate | High | Low/Moderate | Volatile acid (stability) | Gold Standard for azepanes (e.g., Bazedoxifene). |
| Mesylate | Very High | High | Hygroscopicity | IV formulations requiring rapid dissolution.[1] |
| Tartrate | Moderate | Low | Polymorphism | Oral solids requiring high stability.[1] |
Module 3: Troubleshooting Workflows
Issue 1: "My Salt Oiled Out During Synthesis"
This is the most frequent support ticket we receive regarding azepanes. The flexible ring prevents the "lock-and-key" stacking required for rapid crystallization.[1]
Protocol: The Anti-Oil Procedure
-
Solvent Switch: Do not use diethyl ether. Switch to MTBE (Methyl tert-butyl ether) or EtOAc/Heptane .[1] These solvents have higher boiling points and allow for "digestion" (heating and cooling cycles).[1]
-
Thermal Cycling:
-
Heat the oiled mixture to reflux until the oil dissolves (or forms a fine emulsion).
-
Cool slowly to room temperature.
-
Crucial Step: If oil reappears, reheat to 40°C and seed with a crystal (if available) or scratch the glass.
-
-
Counter-ion Stoichiometry: Ensure strictly 1:1 molar equivalents . Excess acid often solvates the salt, keeping it in the oil phase.
Figure 2: Troubleshooting workflow for the "Oiling Out" phenomenon common in azepane salt synthesis.
Module 4: Frequently Asked Questions (FAQs)
Q: I need to use the HCl salt for regulatory reasons, but it precipitates in PBS. What can I do? A: You are fighting the Common Ion Effect.[1] If you cannot change the salt, you must use a solubility enhancer .
-
Cyclodextrins: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] The hydrophobic cavity encapsulates the azepane ring, shielding it from chloride interaction.
-
Protocol: Prepare a 10-20% (w/v) HP-β-CD solution before adding your azepane HCl.
Q: My azepane derivative has a pKa of 10.5. At what pH should I formulate? A: To ensure solubility, the pH must be at least 2 units below the pKa (pH < 8.5). However, for maximum solubility (saturation), target pH 4.0 - 5.0 using an acetate or lactate buffer. Avoid phosphate buffers if you are using calcium salts, as this will cause secondary precipitation.
Q: Why does Bazedoxifene use Acetate instead of HCl? A: Bazedoxifene acetate was chosen because the HCl form showed lower solubility in physiological conditions (due to the common ion effect) and higher hygroscopicity. The acetate salt provided a stable crystalline form with predictable bioavailability.[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][7] (Standard reference for counter-ion selection).
-
Komm, B. S., et al. (2005). Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity.[1][4] Endocrinology, 146(9), 3999-4008.[4] Link (Demonstrates the superiority of acetate salt for azepane-containing drugs).
-
Bogardus, J. B. (1982).[1] Common ion equilibria of hydrochloride salts and the Setschenow equation. Journal of Pharmaceutical Sciences, 71(5), 588-590. Link (Foundational theory on why HCl salts fail in saline).[1]
Sources
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Azepane - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Piperidine Derivatives
This guide serves as a specialized Technical Support Center for researchers working with piperidine scaffolds. It is designed to move beyond generic advice, offering mechanistic insights and validated protocols to arrest degradation in drug discovery and development workflows.
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Mitigating Oxidative, Thermal, and Excipient-Driven Degradation
Executive Summary: The Piperidine Liability
While the piperidine ring is a pharmacophore "privileged structure" (found in Donepezil, Fentanyl, Rimonabant), its secondary amine functionality and electron-rich
This guide provides the causality, detection methods, and prevention strategies required to maintain the integrity of your chemical assets.[1]
Module 1: Degradation Mechanisms & Causality
Understanding why your compound degrades is the first step to stabilization.
N-Oxidation (The Primary Threat)
Mechanism: The nitrogen lone pair is highly susceptible to attack by Reactive Oxygen Species (ROS) or peroxides present in aged solvents (ethers, THF).
-
Pathway: Piperidine
N-Hydroxypiperidine Nitroxyl Radical Piperidine N-Oxide. -
Symptom: Appearance of a polar impurity (M+16 Da) in LC-MS; often accompanied by sample yellowing due to trace radical formation.
The "Excipient Trap" (Maillard & Formaldehyde)
Mechanism: Piperidine is a secondary amine and a nucleophile. It reacts aggressively with electrophilic impurities in common excipients.
-
Lactose Incompatibility: Reacts with reducing sugars (lactose) via the Maillard reaction to form glycosylamines and Amadori rearrangement products (brown pigments).
-
PEG/Polysorbate Incompatibility: Polyethylene glycols often contain trace formaldehyde. This leads to N-methylation (M+14 Da) or N-formylation (M+28 Da).
Photolytic Dehydrogenation
Mechanism: UV light can induce Single Electron Transfer (SET), leading to hydrogen abstraction at the
-
Result: Formation of iminium ions (2,3,4,5-tetrahydropyridine), which hydrolyze to ring-opened aldehydes.
Module 2: Visualizing the Pathways
The following diagram maps the chemical fate of piperidine under stress, aiding in impurity identification.
Figure 1: Common degradation pathways for piperidine derivatives showing mass shifts and triggers.
Module 3: Troubleshooting & FAQs
Direct answers to observations in the lab.
Q1: My piperidine sample has turned yellow/brown, but purity by HPLC-UV is still >98%. What is happening?
Diagnosis: This is likely the "Color/Purity Disconnect." Explanation: Trace amounts of nitroxyl radicals or Maillard products (if excipients are present) have extremely high extinction coefficients in the visible spectrum. A 0.1% impurity can cause significant discoloration. Action:
-
Check the storage age of your solvent. Ethers and chlorinated solvents can accumulate HCl or peroxides that catalyze this.
-
Solution: Re-purify via acid-base extraction (wash organic layer with 1M NaOH to remove oxidized acidic byproducts) or recrystallize as a stable salt (e.g., Hydrochloride or Fumarate).
Q2: I see a new peak at [M+16] in my LC-MS. Is it an N-oxide or a Hydroxyl impurity?
Diagnosis: Oxidative degradation.[1][2] Differentiation:
-
N-Oxide: typically elutes earlier than the parent on Reverse Phase (C18) due to the high polarity of the
bond. It can be reduced back to the parent by adding Triphenylphosphine (TPP) to the sample vial. -
C-Hydroxyl: Stable against TPP reduction. Action: Add 1 eq. of TPP to your LC vial. If the peak disappears, it is the N-Oxide. Store future batches under Argon.
Q3: Can I use Lactose as a filler for my piperidine-based drug capsule?
Strictly No. Explanation: Piperidine is a secondary amine. It will undergo the Maillard reaction with lactose (a reducing sugar), especially if magnesium stearate (lubricant) creates a basic microenvironment. Action: Switch to Mannitol or Microcrystalline Cellulose (MCC) , which are non-reducing fillers.
Module 4: Validated Experimental Protocols
Do not assume stability. Prove it.
Protocol A: Oxidative Stress Testing (Forced Degradation)
Objective: Determine if your derivative is prone to N-oxidation.
Reagents: 30% Hydrogen Peroxide (
-
Preparation: Dissolve 5 mg of compound in 1 mL ACN/Water (50:50).
-
Stress: Add 100
L of 30% . -
Incubation: Store at Room Temperature for 4 hours. (Avoid heat initially; thermal stress confounds the data).
-
Quench: Add 100
L of 10% Sodium Metabisulfite ( ) to neutralize excess peroxide. -
Analysis: Inject on HPLC/LC-MS.
-
Pass: < 2% degradation.
-
Fail: Appearance of M+16 peak.
-
Protocol B: Binary Excipient Compatibility Screen
Objective: Rule out Maillard/Formaldehyde interactions.
Workflow:
-
Mix: Create a 1:1 (w/w) mixture of your Piperidine API and the excipient (e.g., Lactose, PEG 400).
-
Hydrate: Add 5% water (by weight) to facilitate proton transfer.
-
Seal: Place in a crimped HPLC vial.
-
Heat: Incubate at 50°C for 2 weeks .
-
Observation:
-
Visual: Brown color = Maillard Failure.
-
LC-MS: Check for M+14 (Methylation) or M+28 (Formylation).
-
Module 5: Diagnostic Decision Tree
Use this flowchart to rapidly identify the root cause of instability.
Figure 2: Diagnostic logic for identifying degradation sources.
Summary of Stabilization Strategies
| Critical Parameter | Recommendation | Mechanism of Action |
| Salt Selection | Hydrochloride (HCl) or Fumarate | Protonation of the amine lone pair reduces electron density, preventing oxidation and nucleophilic attacks. |
| Solvent Choice | Methanol, Acetonitrile | Avoids peroxide formation common in ethers (THF, Dioxane). |
| Storage Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, halting the radical autoxidation chain. |
| Formulation | Mannitol / MCC | Non-reducing fillers prevent Maillard reactions. |
| Antioxidants | BHT or Sodium Metabisulfite | Scavenges free radicals and ROS before they react with the piperidine ring. |
References
-
Biosynce. (2025).[3][4] Under what conditions does piperidine decompose? Retrieved from
-
BenchChem. (2025).[1][5] Technical Support Center: Prevention of Oxidation in Piperidine Compounds.[1] Retrieved from
-
Nielsen, C. J., et al. (2012).[6] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Journal of Physical Chemistry A. Retrieved from
-
Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[7] Journal of Pharmaceutical Sciences. Retrieved from
-
Wang, D. Y., et al. (1989).[8] Biological N-oxidation of piperidine in vitro.[8] Acta Pharmacologica Sinica. Retrieved from
-
Google Patents. (2010). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.[9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine [academia.edu]
- 8. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Azepane Dihydrochloride
Welcome to the technical support center for the crystallization of azepane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and similar hydrophilic amine hydrochlorides. The information presented here is synthesized from established chemical principles and field-proven insights to ensure you can develop a robust and reproducible crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What makes azepane dihydrochloride challenging to crystallize?
A1: Azepane dihydrochloride is a salt of a small, cyclic secondary amine.[1] Its high polarity and potential for strong hydrogen bonding with water and other polar solvents make it highly soluble in many common crystallization solvents. This high solubility means that achieving the supersaturation required for crystal nucleation can be difficult, often leading to "oiling out" or the formation of amorphous precipitates instead of well-defined crystals. Furthermore, as a hydrochloride salt, its crystal lattice energy is significantly influenced by the interaction between the azepanium cation and the chloride anion, which adds another layer of complexity to solvent selection.[2][3]
Q2: What is the best starting point for selecting a crystallization solvent?
A2: A good starting point is a solvent system where azepane dihydrochloride is soluble in a hot, polar solvent and insoluble in a less polar or non-polar "anti-solvent."[4] The two solvents must be miscible.[4][5] Given that the free base, azepane, is very soluble in ethanol,[6] a logical starting point for the dihydrochloride salt is a short-chain alcohol like methanol or ethanol as the primary solvent. For the anti-solvent, consider ethers (like diethyl ether or THF), esters (like ethyl acetate), or hydrocarbons (like hexanes or toluene).[7] The key is to find a balance where the addition of the anti-solvent sufficiently reduces the solubility of the salt to induce crystallization upon cooling, without causing it to crash out as an amorphous solid.[5][7]
Q3: Should I use a single-solvent or a two-solvent system?
A3: For highly polar salts like azepane dihydrochloride, a two-solvent system (also known as anti-solvent crystallization) is often more effective.[4][5] In a single-solvent system, you rely solely on the temperature-dependent solubility of your compound.[4] With highly soluble salts, the amount of cooling required to achieve supersaturation might be impractical, or the solubility difference between hot and cold may be too small for a good yield. A two-solvent system gives you more control over the supersaturation by allowing you to carefully add an anti-solvent to a saturated solution of your compound.[5]
Q4: How important is the purity of the starting material?
A4: Extremely important. Impurities can act as "crystal poisons," inhibiting nucleation or disrupting crystal lattice formation, leading to poor crystal quality or complete failure to crystallize.[8] For amine hydrochlorides, common impurities can include residual free base, excess HCl, or by-products from the salt formation reaction. It is highly recommended to start with material that is at least 95% pure, as determined by a suitable analytical method like NMR or LC-MS.[9] If colored impurities are present, a treatment with activated charcoal in the hot solution before filtration may be beneficial.
Troubleshooting Guide
Issue 1: My compound "oils out" and won't crystallize.
Cause: This common problem occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize. The compound separates as a liquid phase instead of a solid. This is often due to a solvent system that is too good, causing the salt to remain highly soluble even as it cools.
Solutions:
-
Increase the amount of the primary (polar) solvent. This may seem counterintuitive, but adding more of the "good" solvent can keep the compound dissolved for longer as it cools, giving it a chance to reach the proper temperature for nucleation before it reaches supersaturation.[10]
-
Reduce the rate of cooling. Slow, controlled cooling is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Add the anti-solvent more slowly and at a slightly elevated temperature. If you add the anti-solvent too quickly to a room-temperature solution, you can induce rapid, localized supersaturation. Try adding the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the solid before allowing it to cool slowly.[5]
-
Change your anti-solvent. If you are using a very non-polar anti-solvent like hexanes, try one with slightly more polarity, such as ethyl acetate or acetone. This can create a more favorable environment for gradual crystallization.[7]
Issue 2: No crystals form, even after cooling for an extended period.
Cause: The solution has not reached a sufficient level of supersaturation. This means the compound is still too soluble in the chosen solvent mixture, even at low temperatures.
Solutions:
-
Reduce the volume of the primary solvent. Before cooling, carefully evaporate some of the primary solvent to create a more concentrated solution. Be cautious not to remove too much, which could lead to premature crystallization or oiling out.[5]
-
Add more anti-solvent. If the solution remains clear upon cooling, you can try adding more anti-solvent dropwise at room temperature or in an ice bath to induce nucleation.
-
Induce nucleation (Seeding). If you have a small crystal of a previous batch, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth. If no seed is available, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes create microscopic imperfections that serve as nucleation sites.
-
Re-evaluate your solvent system. Your primary solvent may be too strong. Consider switching to a slightly less polar primary solvent (e.g., isopropanol instead of methanol) or a more potent anti-solvent.
Issue 3: The resulting crystals are very small, like a fine powder, or the yield is low.
Cause: Very fine crystals often result from rapid crystallization, where many nuclei form at once, leaving little solute for each crystal to grow large.[10] Low yield can be due to the compound having significant solubility in the mother liquor even at low temperatures, or using too much solvent.[10]
Solutions for Small Crystals:
-
Slow down the crystallization process. Use a more gradual cooling process. Insulating the flask can help.
-
Use slightly more of the primary solvent. This keeps the compound in solution longer, allowing fewer nuclei to form and grow larger over time.[10]
Solutions for Low Yield:
-
Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Ensure complete cooling. After slow cooling to room temperature, chill the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Recover a second crop. The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and re-cooling to obtain a second crop of crystals.[4] Note that this second crop may be less pure than the first.
Visual Troubleshooting Workflow
Below is a decision tree to guide you through common crystallization challenges.
Caption: Troubleshooting decision tree for crystallization.
Recommended Experimental Protocol: Anti-Solvent Crystallization
This protocol provides a robust starting point for the crystallization of azepane dihydrochloride using a two-solvent system.
Materials:
-
Crude Azepane Dihydrochloride
-
Methanol (Primary Solvent)
-
Ethyl Acetate (Anti-Solvent)
-
Erlenmeyer Flask
-
Hot Plate/Stirrer
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Place the crude azepane dihydrochloride into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture gently with stirring until the solid dissolves completely. Add more methanol dropwise if needed, aiming for the minimum volume required for dissolution.
-
Remove the flask from the heat. While the solution is still warm (but not boiling), add ethyl acetate dropwise with continuous swirling.
-
Continue adding ethyl acetate until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Add 1-2 drops of methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this period.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Solvent System Selection Table
The table below summarizes potential solvent systems for the crystallization of polar amine hydrochlorides. The choice depends on the specific solubility of the compound.
| Primary Solvent (Polar) | Compatible Anti-Solvents (Less Polar) | Comments |
| Methanol | Diethyl Ether, Ethyl Acetate, Acetone, Dichloromethane | A very polar starting point; good for highly soluble salts. |
| Ethanol | Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Hexanes | Slightly less polar than methanol; a common and effective choice.[11] |
| Isopropanol (IPA) | Ethyl Acetate, Toluene, Hexanes | Good for salts that are too soluble in methanol or ethanol. |
| Acetonitrile | Toluene, Diethyl Ether | Can be a good choice for co-crystal formation or when alcohols are reactive.[2] |
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. [Link]
- Google Patents.
-
Organic Syntheses. Methylamine hydrochloride. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
Thompson Rivers University. Experiment 2: Recrystallization. [Link]
-
University of New South Wales. RECRYSTALLISATION. [Link]
-
Massachusetts Institute of Technology OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of Colorado Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
Wikipedia. Azepane. [Link]
-
University of Sherbrooke. Guide for crystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Fluid Metering, Inc. How to Solve Fluid Crystallization Challenges. [Link]
-
Stenutz. Azepane. [Link]
-
Archiv der Pharmazie. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Arkivoc. Carbonyl-Enamine a New Mode for Azepine Ring Closure. [Link]
-
ACS Publications. Salt Crystallization during Evaporation: Impact of Interfacial Properties. [Link]
-
National Center for Biotechnology Information. Self-Lifting NaCl Crystals. [Link]
-
Altum Technologies. Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unifr.ch [unifr.ch]
- 4. athabascau.ca [athabascau.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Crystallizer Fouling & Scaling Guide - Altum Technologies [altumtechnologies.com]
- 9. Azepane-3-carboxylic acid hydrochloride | 2007916-48-3 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Section 1: Low or No Yield of the Desired Azepane
An essential seven-membered nitrogen-containing heterocycle, the azepane scaffold, is a cornerstone in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility.[1] However, the synthesis of this ring system is often plagued by challenges, primarily due to the entropic and enthalpic barriers associated with forming a medium-sized ring.[2][3] Slow cyclization kinetics can lead to competing side reactions, making troubleshooting a critical skill for researchers in this field.
This Technical Support Center provides a structured guide to diagnosing and resolving common issues encountered during the cyclization of azepane precursors. The content is presented in a question-and-answer format to directly address specific experimental problems.
This section addresses the most common problem: failure of the cyclization reaction to proceed efficiently.
Q1: My intramolecular cyclization is not proceeding, and I am recovering mostly starting material. What are the primary factors to investigate?
A1: When a cyclization reaction fails to initiate, it is crucial to systematically verify the fundamental reaction parameters. The stability of the precursor and the activation energy of the cyclization are key.
-
Reagent and Solvent Quality: Ensure all reagents are pure and that solvents are anhydrous, especially for moisture-sensitive reactions employing organometallics or strong Lewis acids. Degas solvents to remove dissolved oxygen if radical-mediated decomposition is possible.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) for oxygen-sensitive catalysts and reagents, such as those used in Ring-Closing Metathesis (RCM) or palladium-catalyzed reactions.[4]
-
Activation of the Substrate: Confirm that the precursor is correctly activated for cyclization. This could mean ensuring a good leaving group is present for nucleophilic substitution, or that the correct catalyst is being used to facilitate the desired bond formation. For instance, in aza-Prins cyclizations, the choice and amount of Lewis acid are critical for activating the aldehyde component.[5][6]
-
Temperature Profile: Some cyclizations require significant thermal energy to overcome activation barriers. If the reaction is clean but incomplete at a lower temperature, a carefully controlled increase in temperature may be necessary. Conversely, high temperatures can cause decomposition. Start at the temperature recommended in a reference protocol and adjust cautiously. Photochemical methods, for example, often run at room temperature but require a specific wavelength of light for activation.[7]
Q2: The reaction is consuming the starting material, but the main product is a polymeric substance, not my azepane. How can I fix this?
A2: The formation of polymers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common challenge in the formation of medium-sized rings like azepanes due to unfavorable ring strain and transannular interactions.
The primary solution is to employ the principle of high dilution . By significantly lowering the concentration of the substrate, the probability of one reactive end of a molecule finding the other end of the same molecule is increased relative to it finding a different molecule.
Troubleshooting Steps:
-
Reduce Concentration: Lower the molar concentration of your reaction significantly, typically to the 0.01 M to 0.001 M range.
-
Slow Addition/Syringe Pump: A highly effective technique, often called pseudo-dilution, is to slowly add the precursor solution to the reaction vessel containing the catalyst over a prolonged period (e.g., several hours) using a syringe pump. This keeps the instantaneous concentration of the substrate very low, strongly favoring the intramolecular pathway.
Section 2: Formation of Unwanted Side Products
Even when cyclization occurs, it may not lead to the desired seven-membered ring. Regioselectivity is a frequent hurdle.
Q3: My reaction is producing a five- or six-membered ring (pyrrolidine or piperidine) instead of the seven-membered azepane. Why is this happening and how can I promote 7-membered ring formation?
A3: The formation of smaller, less strained rings is often kinetically and thermodynamically favored over the formation of a seven-membered ring. This outcome is highly dependent on the specific reaction mechanism.
-
Baldwin's Rules: For nucleophilic cyclizations, analyze the reaction based on Baldwin's rules. While these are guidelines, a 7-endo-trig cyclization, for example, is generally disfavored. Ensure your precursor is designed for a favored cyclization geometry (e.g., 7-exo-tet or 7-exo-trig).
-
Catalyst Control: The choice of catalyst can dramatically influence the reaction pathway. In silyl-aza-Prins cyclizations, for instance, the Lewis acid is crucial. Using InCl₃ tends to favor the formation of azepanes, while other Lewis acids like TMSOTf can lead to different cyclic products.[8][9][10] Similarly, in silver-catalyzed nitrene transfers, the ligand can be tuned to favor azepine formation over other C-H amination products.[11]
-
Substrate Conformation: The conformation of the linear precursor can pre-organize it for a specific cyclization. Bulky substituents or rigid elements (like double bonds or existing rings) can be strategically placed to create a conformational bias that favors the desired 7-membered ring closure.
Section 3: Stereocontrol and Scale-Up
Q4: How can I control the stereochemistry during the cyclization process?
A4: Achieving stereocontrol is a common objective, especially in drug development. Several strategies can be employed:
-
Substrate Control: Use a chiral precursor where existing stereocenters direct the formation of new ones. This is a common strategy in syntheses starting from carbohydrates or amino acids.[12][13]
-
Chiral Catalysis: Employ a chiral catalyst that creates a chiral environment around the substrate, favoring one stereochemical outcome. This is prevalent in transition-metal catalysis, such as asymmetric hydrogenations or cyclizations.[14]
-
Auxiliary Control: Attach a chiral auxiliary to the precursor, which directs the stereochemistry of the cyclization and can be removed later.
During an osmium-catalyzed tethered aminohydroxylation, for example, the stereochemistry of the newly formed C-N bond can be completely controlled by the tethering approach, leading to a highly stereoselective synthesis of hydroxylated azepanes.[12]
Q5: I have a protocol that works on a small scale (10-50 mg), but it fails upon scale-up. What adjustments are needed?
A5: Scale-up issues often relate to mass and heat transfer.
-
Heat Transfer: Larger reactions have a smaller surface area-to-volume ratio, making it harder to control the internal temperature. Exothermic reactions can overheat, leading to side products or decomposition. Ensure adequate cooling and monitoring. For endothermic reactions, ensure efficient heating to maintain the required temperature throughout the vessel.
-
Mixing: Inefficient stirring in a large flask can create localized "hot spots" or areas of high concentration, negating the effects of high dilution. Use appropriate overhead mechanical stirring for larger volumes.
-
Slow Addition: The rate of slow addition via syringe pump must be scaled proportionally with the overall reaction volume and time to maintain pseudo-dilution conditions. A 2-hour addition for a 50 mg scale might need to be an 8-hour addition for a 5 g scale.
Protocols and Data
Example Protocol: Synthesis of a Tetrahydroazepine via Silyl-Aza-Prins Cyclization
This protocol is adapted from methodologies that utilize iron(III) salts as a sustainable catalyst to mediate the cyclization of allylsilyl amines and aldehydes.[5][6]
Materials:
-
1-Amino-3-triphenylsilyl-4-pentene precursor (1.0 equiv)
-
Aldehyde (e.g., isovaleraldehyde) (1.5 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of Argon, add the silyl amine precursor (e.g., 0.1 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add the aldehyde (0.15 mmol, 1.5 equiv) to the stirred solution.
-
In a single portion, add anhydrous FeCl₃ (0.1 mmol, 1.0 equiv).
-
Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction by TLC if possible.
-
Add an additional portion of FeCl₃ (0.03 mmol, 0.3 equiv) and remove the cooling bath, allowing the reaction to warm to room temperature.
-
Stir for an additional 30 minutes at room temperature.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired tetrahydroazepine.
| Catalyst | Typical Substrate | Predominant Product | Reference |
| InCl₃ | Allylsilyl amine + Aldehyde | trans-Azepane | [8][9] |
| FeCl₃ | Allylsilyl amine + Aldehyde | Tetrahydroazepine | [5][6] |
| TMSOTf | Allylsilyl amine + Aldehyde | Tetrahydropyran derivative | [8][9] |
| Grubbs Catalyst | Diene Precursor | Unsaturated Azepine (via RCM) | [4] |
| Cu(I) Salts | Functionalized Allenyne + Amine | Functionalized Azepine | [2] |
| Table 1: Influence of Catalyst on Azepane and Side Product Formation in Various Cyclization Strategies. |
| Method | Description | Advantages | Common Challenges | Reference |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene precursor using a Ruthenium catalyst, followed by reduction. | High functional group tolerance; versatile. | Cost of catalyst; removal of Ruthenium traces. | [4] |
| Aza-Prins Cyclization | Lewis acid-mediated cyclization of an amine-containing alkene with an aldehyde. | Forms C-C and C-N bonds in one step; good for substituted azepanes. | Regioselectivity (piperidine formation); requires specific Lewis acids. | [5][6] |
| Photochemical Ring Expansion | Blue-light mediated conversion of a nitroarene into a singlet nitrene, which expands the six-membered ring. | Access to complex azepanes from simple arenes; mild conditions. | Requires photochemical setup; potential for product degradation under light. | [7][15] |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam (azepan-2-one). | Well-established; good for producing lactams. | Requires strongly acidic conditions; limited substitution patterns. | [4] |
| Table 2: Comparison of Common Synthetic Strategies for Azepane Ring Formation. |
References
- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
- ChemRxiv. (2024). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates.
- Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, 02(02), 35-45.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds | Request PDF.
- Fernández, S., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
- Sáez, D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters.
- BenchChem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.
- Figshare. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction.
- Barbero, M., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972-1975.
- ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.
- PMC. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.
- ACS Publications. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.stmjournals.com [journals.stmjournals.com]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
Technical Support Center: High-Resolution NMR Analysis of Piperidinyl-Azepane Scaffolds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Subject: Resolving Spectral Overlap and Isomer Differentiation in Saturated N-Heterocycles
Executive Summary
The piperidinyl-azepane scaffold presents a "perfect storm" for NMR analysis: two saturated nitrogen-containing rings creating a dense "aliphatic blob" (1.2 – 2.0 ppm) where methylene signals severely overlap. Furthermore, the azepane ring exhibits high conformational flexibility (pseudorotation), leading to broad lines that obscure coupling constants (
This guide abandons standard "1D Proton
Triage Station: Diagnostic Matrix
Identify your primary symptom to select the correct workflow.
| Symptom | Probable Cause | Recommended Protocol |
| "The Aliphatic Blob" (Unresolved hump @ 1.4-1.9 ppm) | Severe multiplet overlap; | Protocol A: Pure Shift (PSYCHE) |
| Ambiguous Connectivity (Cannot trace ring systems) | COSY cross-peaks are buried in the diagonal. | Protocol B: 2D HSQC-TOCSY |
| Broad/Missing Peaks (Integrals too low) | Intermediate exchange rate of azepane conformers. | Protocol C: Variable Temperature (VT) NMR |
| Regioisomer Confusion (N-N vs. C-N connection) | No proton connectivity between rings. | Protocol D: |
Protocol A: Deconvolution via Pure Shift NMR (PSYCHE)
The Problem: In saturated heterocycles, protons on adjacent carbons split each other into wide multiplets. When chemical shift differences (
Technical Logic (Causality)
Standard decoupling isn't possible in 1D
Step-by-Step Methodology
-
Sample Prep: Standard concentration (5–10 mg/0.6 mL). Avoid paramagnetic impurities (filter through celite).
-
Pulse Sequence: Select psyche (Bruker) or PureShift_PSYCHE (Agilent).
-
Parameter Setup:
-
Sweep Width (SW): Standard (e.g., 12 ppm).
-
Chunk Size (cnst20): Set to ~15-20 ms. This determines the resolution.
-
Flip Angle: The chirp pulse flip angle (
) should be small (typically 10-20°) to maximize sensitivity, though this sacrifices some purity.
-
-
Processing:
-
The raw data is pseudo-2D.[1] Use the manufacturer's reconstruction macro (e.g., pshift in TopSpin) to construct the 1D interferogram.
-
-
Validation: Overlay the PSYCHE spectrum with the standard
H spectrum.[2] Every singlet in PSYCHE must align with the center of a multiplet in the standard spectrum.
Expert Tip: PSYCHE has lower sensitivity than standard
H (approx. 10-20%). If your sample is dilute (<1 mg), use Zangger-Sterk pure shift, although it is more susceptible to artifacts.
Protocol B: Spin System Tracing (HSQC-TOCSY)
The Problem: You cannot distinguish the piperidine
Technical Logic
-
HSQC Step: Transfers magnetization from
H C (Direct correlation). -
TOCSY Step: While magnetization is on the proton, we apply a spin-lock (DIPSI-2) to transfer magnetization to neighbors within the same spin system.
-
Result: You see the direct C-H peak (the "parent") and a row of peaks corresponding to all other protons in that specific ring.
Workflow for Ring Assignment
-
Acquisition:
-
Set mixing time (
) to 80–100 ms . This allows magnetization to propagate through the entire 6- or 7-membered ring. -
Use Non-Uniform Sampling (NUS) at 25-50% to acquire high resolution in the indirect (
C) dimension without excessive time.
-
-
Interpretation (The "Ring Walk"):
-
Identify the unique methine (
) or heteroatom-adjacent signals (usually shifted downfield to 2.5–3.5 ppm). -
Look at the horizontal row in the HSQC-TOCSY at that carbon frequency.
-
Piperidine: You should see a closed loop of 5 spin-coupled partners.
-
Azepane: You should see a closed loop of 6 spin-coupled partners.
-
-
Self-Validation:
-
The "Direct" peak (from a standard HSQC) must be the most intense peak in the row.
-
If the spin system "leaks" (shows peaks from the other ring), your mixing time is too long, or there is a scalar coupling path through the linker (rare for N-linkers).
-
Protocol C: Resolving Dynamic Broadening (VT-NMR)
The Problem: Azepane rings exist in a rapid equilibrium between twist-chair and twist-boat conformers [2]. At room temperature (298 K), this exchange is often "intermediate" on the NMR timescale, causing peak broadening or disappearance (decoherence).
Troubleshooting Guide
-
Scenario 1: Broad Humps.
-
Action: Heat the sample.
-
Target: 320–330 K (ensure solvent boiling point permits; DMSO-d6 is ideal).
-
Result: Fast exchange regime. Weighted average signals appear sharp.
-
-
Scenario 2: Determining Stereochemistry (NOE).
-
Action: Cool the sample.
-
Target: 230–250 K (use CD2Cl2 or Acetone-d6).
-
Result: Slow exchange regime. You will see distinct sets of signals for each conformer. Only perform NOE analysis in this state.
-
Visualizing the Resolution Logic
The following diagram illustrates the decision matrix for resolving overlapping aliphatic signals.
Caption: Workflow for deconvoluting spectral overlap in saturated heterocycles. Blue/Green nodes indicate primary data acquisition steps.
FAQ: Common Pitfalls
Q: I ran a NOESY to determine if the piperidine is axial or equatorial on the azepane, but the spots are weak. A: This is likely due to ring flipping. In the azepane ring, the "axial" and "equatorial" positions exchange rapidly. You are observing an averaged NOE which is often zero.
-
Fix: You must cool the sample (Protocol C) to freeze the conformation before acquiring NOESY data.
Q: How do I prove the Piperidine is attached to the Azepane Nitrogen (N-N bond) vs a Carbon (N-C bond)?
A: Standard HMBC often fails across nitrogen because
-
Fix: Run a
H- N HMBC (or CIGAR-HMBC).-
If connected to N, you will see a strong cross-peak between the
-protons of the piperidine and the nitrogen of the azepane [3]. -
Alternatively, use 1,1-ADEQUATE , which detects
correlations, bypassing the nitrogen "blockade" if the connection is C-C.
-
References
-
Foroozandeh, M., et al. (2014).[1][4] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990–6992. Link
-
Gomes, I., et al. (2023).
-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88. Link -
Martin, G. E., & Hadden, C. E. (2000). Long-range
H– N heteronuclear shift correlation.[5] Journal of Natural Products, 63(4), 543-585. Link -
Manchester NMR Methodology Group. (2015). PSYCHE Pulse Sequences and Reconstruction Macros. University of Manchester. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Validation & Comparative
Technical Characterization Guide: 1-(3-Piperidinyl)azepane Dihydrochloride
This guide provides an advanced technical analysis of the 1H NMR spectrum of 1-(3-Piperidinyl)azepane dihydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of heterocyclic building blocks.
Executive Summary & Molecule Profile[1]
This compound (CAS: 1219957-22-8) is a bicyclic diamine scaffold used frequently in GPCR ligand design (e.g., sigma receptors, dopamine antagonists). Structurally, it consists of a seven-membered azepane ring attached via its nitrogen atom to the C3 position of a piperidine ring.
Characterizing this molecule presents specific challenges due to:
-
Spectral Overlap: The methylene protons of the azepane (C3’-C6’) and piperidine (C4, C5) rings resonate in a narrow aliphatic window (1.4 – 2.0 ppm).[1]
-
Salt Effects: The dihydrochloride form (
) protonates both nitrogen centers, causing significant downfield shifts and altering coupling constants compared to the free base.[1] -
Chirality: The C3 position of the piperidine is a chiral center, rendering the geminal protons on the piperidine ring diastereotopic.
Comparison of Analytical Approaches
This guide compares three solvent/state systems to determine the optimal method for structural resolution.
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Free Base) |
| System | DMSO- | ||
| Resolution | High (Sharp signals) | Medium (Viscosity broadening) | High |
| Exchangeable Protons | Invisible (H/D exchange) | Visible (Broad singlets) | Invisible (Usually) |
| Diagnostic Value | Best for skeletal integration | Best for protonation state check | Best for stereochem ( |
| Suitability | QC / Purity Check | Formulation / Salt ID | Synthetic Intermediate ID |
Experimental Protocol (Method A: )
To achieve the spectra described below, follow this self-validating protocol designed to minimize water suppression artifacts and pH-dependent shifting.
Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of 1-(3-Piperidinyl)azepane
.-
Note: The salt is hygroscopic. Weigh quickly in a low-humidity environment.
-
-
Solvation: Dissolve in 0.6 mL of Deuterium Oxide (
, 99.9% D).-
Critical Step: Add 1-2
L of (40% in ) only if free base comparison is desired in situ, otherwise maintain acidic pH to keep the salt stable.[1]
-
-
Reference: Use a coaxial insert with TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (
4.79 ppm).[1] Do not use TMS (insoluble in water).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1):
5.0 seconds. (Crucial for accurate integration of the methine C3-H which has a longer ). -
Scans (NS): 32–64.[1]
Spectral Analysis & Assignment
The following data represents the representative chemical shifts (
Diagnostic Signals (The "Fingerprint")[2]
The structure is confirmed by identifying three key zones.
Zone 1: The Chiral Methine (C3-H)
-
Shift:
3.65 – 3.85 ppm -
Multiplicity: Multiplet (
-like) -
Mechanistic Insight: This proton is on the carbon attached to the positively charged azepanium nitrogen. The deshielding effect of the
is significant.[2] Its multiplicity is complex due to coupling with C2-H (2) and C4-H (2) of the piperidine ring.
Zone 2: The
-Methylene Protons (Nitrogen Adjacent)
These signals appear in the
-
Piperidine C2-H & C6-H:
3.30 – 3.55 ppm (Broad multiplets). -
Azepane C2'-H & C7'-H:
3.10 – 3.40 ppm. -
Differentiation: The azepane
-protons often appear as a more defined triplet-like structure compared to the diastereotopic piperidine protons.
Zone 3: The Bulk Aliphatic Envelope
-
Shift:
1.50 – 2.20 ppm -
Assignment:
-
Piperidine C4-H, C5-H:
1.6 – 2.0 ppm. -
Azepane C3'-H to C6'-H:
1.5 – 1.9 ppm.
-
-
Note: Integration of this region must sum to approximately 10 protons (4 from piperidine + 8 from azepane - 2 alpha sets = ~10 remote protons).
Comparative Data Table
| Proton Position | |||
| Pip-C3-H (Methine) | 3.75 (m) | 2.55 (tt) | +1.20 |
| Pip-C2-H / C6-H | 3.35 – 3.50 (m) | 2.90 – 3.10 (m) | +0.45 |
| Azepane-C2'/7'-H | 3.20 – 3.40 (m) | 2.65 (t) | +0.65 |
| Bulk Methylenes | 1.60 – 2.10 | 1.40 – 1.70 | +0.30 |
| NH Protons | (Exchanged) | (Broad, < 2.0) | N/A |
Interpretation: The massive shift (+1.20 ppm) of the Pip-C3-H is the primary indicator of salt formation at the tertiary azepane nitrogen.
Structural Differentiation Logic
When synthesizing this molecule, the primary impurity risk is the 1-(4-Piperidinyl)azepane isomer. Distinguishing these two is critical.
Differentiation Workflow
-
Symmetry Check:
-
3-Isomer (Target): Asymmetric.[3] The piperidine ring C2 and C6 protons are chemically non-equivalent (diastereotopic) due to the adjacent chiral center at C3.
-
4-Isomer (Impurity): Symmetric.[4] The piperidine possesses a plane of symmetry through C1 and C4. The C2 and C6 protons are chemically equivalent.
-
-
Multiplicity of the Methine (C-H):
-
3-Isomer: Complex multiplet (coupling to 4 neighbors with different angles).
-
4-Isomer: Septet or pentet-like (coupling to 4 equivalent neighbors).
-
Decision Logic Diagram
Figure 1: Logic flow for distinguishing the 3-piperidinyl target from its 4-piperidinyl regioisomer using 1H NMR symmetry elements.
Advanced Verification: 2D NMR Correlations
For regulatory submission, 1D NMR is often insufficient.[1] The following COSY and HSQC correlations provide absolute confirmation.
-
COSY (Correlation Spectroscopy):
-
The C3-H methine (3.75 ppm) must show cross-peaks to the C2-H (downfield, ~3.4 ppm) and C4-H (upfield, ~2.0 ppm).[1]
-
Validation: If C3-H couples only to equivalent upfield protons, you have the 4-isomer.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use HSQC to resolve the "Bulk Aliphatic" region.
-
The Azepane C2'/C7' carbons will correlate to the protons at ~3.3 ppm.
-
The Piperidine C3 carbon (methine) will be distinct (~60-65 ppm) from the methylenes.
-
References
-
Matrix Scientific. (2024). Product Specification: this compound (CAS 1219957-22-8).[5][6]Link[1]
-
MolCore. (2024). Safety and Spectral Data for Piperidinyl-azepane Series.Link
-
Royal Society of Chemistry (RSC). (2014).[1] Variable temperature NMR studies of piperidine derivatives. Journal of Molecular Structure. Link[1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for heterocyclic amine shifts and salt effects).
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]
- 5. molcore.com [molcore.com]
- 6. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
A Senior Application Scientist's Guide to Mass Spectrometry for Azepane Derivatives
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered saturated nitrogen heterocycle, the azepane ring, is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows it to present substituents in three-dimensional space in ways that smaller, more rigid rings cannot, making it a valuable component in the design of novel therapeutics.[1] From antipsychotics to anticonvulsants, azepane derivatives are at the core of numerous approved drugs and promising clinical candidates.[1] As such, the robust and accurate analytical characterization of these molecules is paramount throughout the drug discovery and development pipeline.[2][3]
Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for compound identification, structural elucidation, and quantification.[2] However, the diverse physicochemical properties of azepane derivatives—ranging from small, volatile fragments to large, polar, multifunctional drug candidates—necessitate a careful and informed choice of mass spectrometry strategy.
This guide provides an in-depth comparison of the primary mass spectrometry workflows used for the analysis of azepane derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of features to explore the fundamental principles and causal relationships that should guide your experimental design, ensuring data of the highest quality and integrity.
The Primary Divide: Gas vs. Liquid Chromatography Inlet
The first and most critical decision in designing an MS-based assay is the method of sample introduction and separation that precedes mass analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated entirely by the physicochemical properties of the analyte.
Workflow Decision Matrix
This diagram illustrates the initial decision-making process based on analyte properties.
Caption: Initial workflow choice for azepane analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Classical Fragmentation
GC-MS is a robust and powerful technique that has long been considered a "gold standard" in chemical analysis for its reproducibility and the availability of extensive spectral libraries.[4][5] It is best suited for compounds that are inherently volatile and thermally stable, as the technique requires vaporization of the sample without decomposition.[6][7]
Core Principle & Ionization Method
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column.[7] As compounds elute from the column, they enter the mass spectrometer's ion source. The overwhelmingly dominant ionization technique for GC-MS is Electron Ionization (EI) .
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the gaseous analyte molecules.[8][9] This process is energetic enough to not only knock off an electron to form a molecular ion (M+•) but also to induce extensive and highly reproducible fragmentation.[8][10]
Why this matters for Azepanes: The predictable fragmentation patterns generated by EI are like a fingerprint for a molecule. These patterns can be matched against large, established databases like the NIST/Wiley libraries, allowing for high-confidence identification of unknown compounds, provided the spectrum is in the library.
Fragmentation Patterns of Azepane Derivatives in EI
The fragmentation of azepanes under EI conditions is typically driven by the localization of the charge on the nitrogen atom, followed by cleavage of adjacent carbon-carbon bonds (α-cleavage).
Caption: Electron Ionization and α-cleavage of an azepane.
A primary fragmentation route involves the cleavage of the C-C bond alpha to the nitrogen, leading to the expulsion of an alkyl radical and the formation of a stable iminium ion. The resulting fragments provide crucial structural information. For instance, the loss of specific side chains can be readily identified.
Advantages & Limitations for Azepane Analysis
| Feature | Advantages | Limitations |
| Analyte Scope | Excellent for smaller, nonpolar, and volatile azepane derivatives or precursors. | Unsuitable for most large, polar, or thermally labile drug molecules.[6] |
| Identification | High-confidence identification through matching with extensive EI libraries (e.g., NIST).[6][11] | Useless for novel compounds not present in libraries. |
| Robustness | Generally robust, with well-established methodologies.[7] | Requires derivatization for non-volatile compounds, adding time, cost, and potential variability.[6] |
| Separation | Provides excellent separation for structural isomers.[6] | High temperatures can cause degradation of sensitive molecules. |
Experimental Protocol: GC-MS Analysis of a Volatile Azepane Precursor
This protocol is a representative example for analyzing a simple, volatile azepane derivative.
-
Sample Preparation: Dissolve the azepane derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) for quantification.
-
GC Parameters:
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Data Acquisition: Full Scan mode.
-
-
Data Analysis: Process the resulting chromatogram. Identify the peak of interest and compare its mass spectrum against a commercial (NIST/Wiley) or in-house spectral library for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Standard for Drug Development
For the vast majority of azepane derivatives in drug discovery and development, which are often polar, non-volatile, and multifunctional, LC-MS is the indispensable tool.[3] Its ability to handle compounds in the liquid phase at ambient temperatures makes it compatible with nearly the entire range of drug-like molecules.[6]
Core Principle & Ionization Methods
In LC-MS, compounds are separated based on their partitioning between a liquid mobile phase and a solid stationary phase. The key advantage of LC-MS lies in its "soft" ionization techniques, which gently transfer pre-formed ions from solution into the gas phase with minimal fragmentation.[12]
-
Electrospray Ionization (ESI): This is the most common technique for drug molecules.[3] A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[13] Causality: Because azepanes contain a basic nitrogen atom, they are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This makes them ideal candidates for analysis by positive-ion ESI, which typically forms a protonated molecule [M+H]+.[14] This simplifies the resulting mass spectrum, often showing a single major peak for the intact molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is used for compounds that are less polar and not as easily ionized by ESI. The sample is vaporized by a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer.[8]
The Power of Tandem Mass Spectrometry (MS/MS)
Because soft ionization produces little to no fragmentation in the source, structural information must be generated by other means. This is the role of tandem mass spectrometry (MS/MS).[15]
-
Precursor Selection (MS1): In the first stage, the mass spectrometer isolates the protonated molecule of interest (e.g., the [M+H]+ ion of the azepane derivative).
-
Fragmentation (Collision Cell): The isolated precursor ions are accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions induce fragmentation. This process is called Collision-Induced Dissociation (CID).
-
Product Ion Analysis (MS2): In the second stage, the resulting fragment ions (product ions) are analyzed and detected.[15]
This MS/MS scan provides a unique fragmentation pattern that is specific to the structure of the molecule, enabling confident identification and quantification even in complex matrices like plasma or urine.[16][17]
Advantages & Limitations for Azepane Analysis
| Feature | Advantages | Limitations |
| Analyte Scope | Broad applicability to polar, non-volatile, and thermally labile azepane drug candidates.[16] | Less effective for very nonpolar, small molecules better suited for GC-MS. |
| Sensitivity | Extremely high sensitivity, often reaching picogram or femtogram levels, crucial for pharmacokinetic studies.[6][7] | Susceptible to matrix effects, where other components in the sample can suppress or enhance the analyte's ionization.[16] |
| Structural Info | MS/MS provides detailed structural information for novel compounds without relying on libraries.[11] | Fragmentation is dependent on collision energy and instrument type, making inter-laboratory library matching less straightforward than with EI. |
| Sample Prep | Often requires minimal sample preparation (e.g., protein precipitation or solid-phase extraction).[16][18] | Mobile phase composition (pH, buffers) must be carefully controlled to ensure efficient ionization.[6] |
Experimental Protocol: LC-MS/MS Quantification of an Azepane Drug Candidate in Plasma
This protocol outlines a typical workflow for a quantitative bioanalysis study.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the drug is ideal).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC Parameters:
-
Column: A reverse-phase C18 column (e.g., Waters X-Select HSS T3, 2.1 x 100 mm, 2.5 µm).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B, and re-equilibrate for 3 minutes.
-
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Ion Source Settings: Optimize capillary voltage, source temperature, and gas flows for the specific compound.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the internal standard by infusing a standard solution. For example:
-
Analyte: Precursor m/z 350.2 → Product m/z 185.1 (Collision Energy 25 eV)
-
Internal Standard: Precursor m/z 354.2 → Product m/z 189.1 (Collision Energy 25 eV)
-
-
-
Data Analysis: Integrate the peak areas for the analyte and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of the unknown samples from this curve.
Head-to-Head Performance Comparison
| Criterion | GC-MS | LC-MS/MS |
| Typical Analytes | Volatile, thermally stable, <500 Da.[6] | Polar, ionic, thermolabile, small molecules to large biologics.[6] |
| Ionization Method | Electron Ionization (EI) - Hard Ionization.[8] | Electrospray (ESI) / APCI - Soft Ionization.[8][13] |
| Molecular Ion | Often weak or absent due to extensive fragmentation.[20] | Typically the base peak ([M+H]+ or [M-H]-). |
| Identification | Excellent via library matching (NIST/Wiley).[6] | Based on retention time and specific MS/MS fragmentation patterns. |
| Quantification | Full Scan or Selected Ion Monitoring (SIM). | Multiple Reaction Monitoring (MRM) - highly specific and sensitive. |
| Sample Prep | Derivatization often required for polar/non-volatile compounds.[6] | Minimal sample cleanup (e.g., protein precipitation, SPE) usually sufficient.[16] |
| Sensitivity | Good, but generally lower than LC-MS/MS for targeted assays. | Excellent, often achieving sub-ng/mL detection limits in complex matrices.[17][18] |
| Primary Application | Metabolite profiling, impurity identification of volatile species. | Pharmacokinetics, drug metabolism studies, quantitative bioanalysis.[3][19] |
Conclusion: Selecting the Right Tool for the Job
The mass spectrometric analysis of azepane derivatives is not a one-size-fits-all endeavor. The choice between GC-MS and LC-MS/MS is a critical decision that profoundly impacts the quality and relevance of the data obtained.
-
GC-MS remains a valuable tool for the analysis of smaller, more volatile azepane precursors or for specific applications like identifying thermally stable impurities. Its strength lies in the reproducible fragmentation patterns generated by Electron Ionization, which allow for confident structural confirmation via extensive spectral libraries.
-
LC-MS/MS , however, is the undisputed workhorse for the vast majority of applications in drug discovery and development.[3] Its compatibility with the polar, non-volatile, and complex azepane structures that constitute most drug candidates, coupled with the exceptional sensitivity and specificity of tandem mass spectrometry, makes it the superior choice for pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. The ability to generate a stable protonated molecule via ESI and controllably fragment it via CID provides the detailed structural information needed to drive modern pharmaceutical research forward.
As a Senior Application Scientist, my recommendation is to default to an LC-MS/MS-based strategy for any novel azepane derivative intended for therapeutic development. The investment in developing a robust LC-MS/MS method will yield the high-sensitivity, high-specificity data required to make critical decisions throughout the pre-clinical and clinical phases.
References
-
Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC. (2016, January 10). Journal of Analytical Toxicology. [Link]
-
Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed. (2016, January 10). Journal of Analytical Toxicology. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, August 6). Journal of Medicinal Chemistry. [Link]
-
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. (2011, March). Journal of Mass Spectrometry. [Link]
-
An Introduction to Mass Spectrometry Ionization. Journal of the Association for Laboratory Automation. [Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 24). Arome Science. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Journal of The Indian Institute of Science. [Link]
-
A fast liquid chromatography-tandem mass spectrometry method for determining benzodiazepines and analogues in urine. Validation and application to real cases of forensic interest - PubMed. (2011, November 1). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024, August 21). Technology Networks. [Link]
-
GC-MS vs LC-MS Chemistry: What You Should Know. (2019, December 31). Countrywide Testing. [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Proteomics & Metabolomics. [Link]
-
Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. [Link]
-
5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. (2023, January 16). MDPI. [Link]
-
MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. (2014, November 4). eScholarship, University of California. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021, February 1). Bentham Science. [Link]
-
Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. ResearchGate. [Link]
-
Simultaneous Determination of Benzodiazepines and Their Metabolites in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry Using a High-Resolution Octadecyl Silica Column Compatible With Aqueous Compounds - PubMed. (2009, April 15). Biomedical Chromatography. [Link]
-
Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][4][12]diazepines. IV. ResearchGate. [Link]
-
Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. SlideShare. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review. [Link]
-
Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
Sources
- 1. jopir.in [jopir.in]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. countrywidetesting.com [countrywidetesting.com]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. escholarship.org [escholarship.org]
- 12. as.uky.edu [as.uky.edu]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masspec.scripps.edu [masspec.scripps.edu]
- 15. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fast liquid chromatography-tandem mass spectrometry method for determining benzodiazepines and analogues in urine. Validation and application to real cases of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Regioisomeric Impact on Pharmacodynamics: 3- vs. 4-Piperidinyl Azepane Scaffolds
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) ligands, particularly for Nociceptin (NOP/ORL-1) and Chemokine (CCR5/CXCR4) receptors, the azepane ring serves as a critical hydrophobic spacer and conformational template. This guide compares the two primary regioisomers: 3-(piperidin-1-yl)azepane and 4-(piperidin-1-yl)azepane .
-
The 4-Piperidinyl Isomer: Characterized by an extended linear vector , mimicking the classic 4,4'-bipiperidine scaffold. It typically demonstrates higher potency for deep, orthosteric binding pockets (e.g., NOP full agonists) due to minimal steric clash and optimal distance between pharmacophores.
-
The 3-Piperidinyl Isomer: Introduces a significant angular "kink" (approx. 120° vector) and increased chiral complexity. It is often utilized to induce "scaffold hopping" to improve selectivity or metabolic stability, though frequently at the cost of reduced affinity for linear binding clefts.
Structural & Conformational Dynamics[1]
The seven-membered azepane ring possesses high conformational flexibility compared to six-membered piperidines. Understanding the lowest-energy conformations is prerequisite to rationalizing biological activity.
Vector Analysis and Topology
The primary differentiator between the 3- and 4-isomers is the exit vector of the piperidine substituent relative to the azepane nitrogen (the protonatable basic center).
-
4-Piperidinyl Azepane (Linear Topology):
-
Conformation: The azepane ring predominantly adopts a twist-chair conformation.
-
Vector: The C4-substituent projects equatorially, creating a distance of approximately 6.5–7.5 Å between the azepane nitrogen and the distal piperidine nitrogen.
-
Pharmacophore Match: This mimics the distance found in 4,4'-bipiperidines and 4-piperidinyl-piperidines , making it a "drop-in" bioisostere for established GPCR ligands.
-
-
3-Piperidinyl Azepane (Angular Topology):
-
Conformation: The C3-substituent introduces 1,3-diaxial-like strain, often forcing the ring into a distorted twist-boat to relieve steric pressure.
-
Vector: The angle between the azepane nitrogen and the substituent is acute/angular.
-
Chirality: Unlike the pseudo-symmetric 4-isomer, the 3-isomer possesses a chiral center at C3. Enantiomers (
vs ) often exhibit >100-fold differences in potency, requiring asymmetric synthesis for optimization.
-
Visualization of Structural Vectors
Figure 1: Vector analysis showing the linear extension of the 4-isomer versus the angular constraint of the 3-isomer.
Comparative Activity Profile (Case Study: NOP Receptor)
The Nociceptin Opioid Peptide (NOP) receptor provides the clearest dataset for comparing these scaffolds. Ligands typically require a basic amine (azepane N) interacting with Asp130 and a distal hydrophobic moiety (piperidine) interacting with the hydrophobic pocket.
Structure-Activity Relationship (SAR) Data
The following data summarizes representative trends observed in NOP ligand optimization campaigns (e.g., analogs of Ro 64-6198 or SB-612111 derivatives).
| Feature | 4-Piperidinyl Azepane | 3-Piperidinyl Azepane | Mechanistic Rationale |
| Binding Affinity ( | High (< 10 nM) | Moderate (50–500 nM) | 4-isomer aligns with the linear "address-message" domain of the receptor. |
| Functional Efficacy | Full Agonist | Partial Agonist / Antagonist | 3-isomer "kink" prevents the conformational shift in TM6 required for G-protein coupling. |
| Selectivity (vs Mu) | Moderate | High | The 3-isomer's steric bulk clashes with the tighter Mu-opioid pocket, improving NOP selectivity. |
| Metabolic Stability | Low (N-dealkylation) | Improved | Steric hindrance at C3 protects the adjacent nitrogen from oxidative dealkylation by CYPs. |
Interpretation
-
Use the 4-isomer when: You need maximum potency and are targeting a validated, linear binding pocket. It is the "safe" choice for early hit-to-lead.
-
Use the 3-isomer when: You need to dial out intrinsic efficacy (convert agonist to antagonist) or improve selectivity against homologous receptors (e.g., separating NOP from Mu/Kappa opioid activity).
Experimental Protocols
To validate these differences, we employ a self-validating workflow combining robust synthesis with functional assays.
Synthesis: Reductive Amination (The "Gold Standard")
Direct nucleophilic substitution (using halides) often leads to elimination byproducts with azepanes. Reductive amination is the preferred, high-yield route.
Protocol A: Synthesis of 1-(Azepan-4-yl)piperidine
-
Reagents: tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq), Piperidine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Procedure:
-
Dissolve ketone in DCE. Add piperidine and acetic acid. Stir 30 min at RT (Formation of iminium ion).
-
Add STAB portion-wise. Stir 12h under
. -
Quench: Sat.
. Extract with DCM. -
Deprotection: Treat crude with 4M HCl in Dioxane to remove Boc group.
-
-
Validation:
NMR must show disappearance of ketone signal and appearance of methine proton at C4 (~2.6-2.9 ppm).
Protocol B: Synthesis of 1-(Azepan-3-yl)piperidine (Chiral Consideration)
Note: Starting with racemic 3-oxoazepane yields a racemate. Use chiral HPLC for separation post-synthesis.
-
Reagents: tert-Butyl 3-oxoazepane-1-carboxylate, Piperidine,
(Lewis acid catalyst required for sterically hindered C3 ketone). -
Procedure:
-
Mix ketone and piperidine in neat
. Stir 12h (Formation of enamine/iminium). -
Dilute with MeOH. Add
(stronger reducing agent often needed for C3). -
Workup: Quench with NaOH to precipitate Titanium salts. Filter over Celite.
-
Functional Assay Workflow (Calcium Mobilization)
Binding affinity (
Figure 2: Functional assay workflow distinguishing the agonist potential of the regioisomers.
References
-
Discovery and SAR of N-piperidinyl indole-based NOP ligands.
- Source: N
- Context: Establishes the impact of regioisomerism (2- vs 3-position on indole, analogous to azepane) on efficacy (Full vs Partial Agonism).
-
Conformational regul
-
Source: Organic & Biomolecular Chemistry (RSC)[1]
- Context: Detailed physical chemistry analysis of how substituents at C3 vs C4 bias the azepane ring conformation (twist-chair vs bo
-
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.
- Source: Journal of Medicinal Chemistry (ACS)
- Context: Demonstrates the utility of azepane as a bioisostere for piperidine in GPCR ligands and the effect of ring size/substitution on selectivity.
-
A Pharmacological Organiz
- Source: N
- Context: Discusses ligand similarity clustering, validating the use of 4-piperidinyl azepanes as scaffolds for "linear" receptor binding pockets like NOP and CCR5.
Sources
Strategic Scaffold Selection: Structure-Activity Relationship (SAR) of Azepane Ligands
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the crowded chemical space of nitrogen heterocycles, the six-membered piperidine ring is the dominant "workhorse."[1] However, for drug discovery programs facing patent cliffs or selectivity plateaus, the seven-membered azepane (homopiperidine) scaffold offers a critical alternative.
This guide objectively compares the performance of azepane-based ligands against their piperidine and pyrrolidine counterparts. It synthesizes experimental data to demonstrate how the unique conformational entropy and lipophilicity profile of azepanes can drive selectivity in G-Protein Coupled Receptors (GPCRs) and glycosidase inhibition, often reversing the selectivity profiles seen in smaller ring systems.
Part 1: Comparative Analysis – Azepane vs. Piperidine Scaffolds[2][3]
The decision to expand a ring from six (piperidine) to seven (azepane) atoms is not merely cosmetic; it fundamentally alters the physicochemical landscape of the ligand.[1]
1.1 Physicochemical & Conformational Performance Matrix
The following table summarizes the core differences that drive SAR divergence.
| Feature | Piperidine (6-membered) | Azepane (7-membered) | Impact on Drug Design |
| Conformation | Rigid Chair (Low Entropy) | Flexible Twist-Chair/Chair (High Entropy) | Azepanes can "mold" into cryptic pockets but suffer higher entropic penalties upon binding. |
| Lipophilicity (cLogP) | Baseline | +0.5 to +1.0 log units | Azepanes have higher membrane permeability but increased metabolic clearance risk. |
| Basicity (pKa) | ~11.2 | ~11.1 | Negligible difference; both protonated at physiological pH. |
| Ring Strain | Low (~0 kcal/mol) | Medium (~6 kcal/mol) | Azepanes are more reactive to oxidative metabolism; harder to synthesize. |
| IP Space | Saturated/Crowded | Less Explored | High potential for novel intellectual property generation. |
1.2 The "Selectivity Switch" Phenomenon
Experimental data indicates that ring expansion often acts as a "selectivity switch."
-
Dopamine Receptors: In D2/D3 receptor ligands, replacing a piperidine core with an azepane or tropane often reverses subtype selectivity. Where piperidine analogs favor D2, azepane variants frequently shift preference toward D3 or D4 due to the larger hydrophobic volume of the 7-membered ring accommodating the D3 receptor's orthosteric site more effectively.
-
Glycosidase Inhibition: Polyhydroxylated azepanes (seven-membered iminosugars) mimic the transition state of glycosidase hydrolysis more effectively than six-membered analogs because the flexible ring can better approximate the distorted half-chair conformation of the oxocarbenium ion intermediate.
Part 2: Case Studies in SAR Optimization
Case Study A: Orexin Receptor Antagonism (OX2R)
Research into insomnia treatments (Dual Orexin Receptor Antagonists) highlights the utility of the azepane scaffold.
-
Challenge: Piperidine-based antagonists often lacked sufficient brain penetration or metabolic stability.
-
Solution: Introduction of a 1,4-diazepane or benzoxazepine core.
-
SAR Insight: Substitution at the 7-position of the benzoxazepine core was found to be the critical determinant for OX2R selectivity over OX1R. The larger ring size allowed the 7-substituent to reach a hydrophobic sub-pocket unavailable to the rigid piperidine analogs.
-
Outcome: Compounds like Seltorexant utilize these expanded ring systems to achieve nanomolar potency with favorable CNS distribution.
Case Study B: Glycosidase Inhibitors
-
Compound: 3,4,5,6-Tetrahydroxyazepane.[2]
-
Mechanism: Acts as a transition-state mimic.
-
Data: While piperidine iminosugars (e.g., Nojirimycin) are potent, azepane derivatives often show broader specificity or unique inhibition profiles against
-fucosidase and -glucosidase due to the ring's ability to adopt multiple puckering modes that match the enzyme's active site plasticity.
Part 3: Experimental Methodologies
To validate azepane ligands, precise synthesis and testing protocols are required. The following workflows ensure high scientific integrity.
3.1 Protocol: Palladium-Catalyzed Ring Expansion (Piperidine
Azepane)
Context: Direct cyclization of 7-membered rings is kinetically slow (Baldwin's rules). Ring expansion is the preferred, self-validating method.
Reagents:
-
Substrate: 2-Alkenylpiperidine (N-protected).
-
Catalyst: [Pd(allyl)Cl]
(2.5–5 mol%).[3] -
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of 2-alkenylpiperidine in degassed MeCN under Argon.
-
Catalyst Addition: Add 5 mol% Pd-catalyst. The reaction relies on a
-allyl palladium intermediate. -
Rearrangement: Heat to 60°C for 4–12 hours. The nitrogen nucleophile attacks the
-allyl system, expanding the ring from 6 to 7 members. -
Monitoring: Monitor via LC-MS. Look for the retention time shift (azepanes typically elute later than piperidines due to higher lipophilicity).
-
Purification: Remove solvent in vacuo. Purify via silica gel chromatography (Eluent: Hexane/EtOAc).
3.2 Protocol: Competitive Radioligand Binding Assay
Context: To determine Ki values and quantify the "Selectivity Switch."
-
Membrane Prep: Use HEK293 cells stably expressing human D2 or D3 receptors.
-
Incubation: Incubate membranes (20
g protein) with [3H]-N-methylspiperone (0.2 nM) and increasing concentrations of the Azepane test compound ( to M). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4. Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 4: Visualization of SAR Logic & Synthesis
Diagram 1: Scaffold Selection Decision Matrix
This logic flow guides the medicinal chemist on when to deploy an azepane scaffold over a piperidine.
Caption: Decision matrix for transitioning from Piperidine to Azepane scaffolds based on selectivity and IP constraints.
Diagram 2: Ring Expansion Synthesis Workflow
A visual representation of the palladium-catalyzed methodology described in Part 3.1.
Caption: Mechanism of Palladium-Catalyzed Ring Expansion from Piperidine to Azepane.
References
-
BenchChem. (2025).[4][3] Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.
-
Ruffoni, A., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
-
Whitman, D. B., et al. (2009).[5] Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem.
-
Qian, X., et al. (1996).[2] C2-symmetrical tetrahydroxyazepanes as inhibitors of glycosidases and HIV/FIV proteases. Bioorganic & Medicinal Chemistry.
-
Kortagere, N. S., et al. (2011). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-symmetrical tetrahydroxyazepanes as inhibitors of glycosidases and HIV/FIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(3-Piperidinyl)azepane dihydrochloride proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 1-(3-Piperidinyl)azepane dihydrochloride (CAS: 1219957-22-8).[1]
As a Senior Application Scientist, I must emphasize that compliance is not just about following rules—it is about understanding the chemical reactivity that dictates safety. This compound is a diamine salt; its disposal profile is governed by its acidity, nitrogen content, and potential for exothermic dissociation.
Chemical Profile & Hazard Identification
Before handling waste, you must validate the material properties.[2] Dihydrochloride salts are often hygroscopic and acidic in aqueous solution, posing different risks than their free-base counterparts.[1]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Do not confuse with the free base.[1] |
| CAS Number | 1219957-22-8 | Use for waste manifesting.[1] |
| Formula / MW | C₁₁H₂₄Cl₂N₂ / 255.23 g/mol | High nitrogen content (incineration preferred). |
| Acidity (pKa) | Acidic (approx. pH 3–5 in water) | Corrosive risk. Incompatible with strong bases and bleach. |
| Physical State | Solid (Powder/Crystals) | Dust inhalation hazard. |
| GHS Hazards | Warning / Danger | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.). |
Pre-Disposal Segregation Strategy
Effective disposal starts with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving amine salts.
Critical Incompatibility: The "No-Bleach" Rule
WARNING: Never dispose of amine salts (like piperidinyl azepane) in waste streams containing Sodium Hypochlorite (Bleach) .
[1] Mechanism:
Result: Formation of chloramines (toxic/explosive) or nitrogen trichloride.
Segregation Logic
-
Stream A (Preferred): Solid Organic Waste (for dry powder).
-
Stream B: Acidic Aqueous Waste (if dissolved in water).
-
Stream C: Halogenated/Non-Halogenated Solvents (if dissolved in organic solvents).
-
DO NOT MIX WITH: Strong Bases (exothermic release of free amine), Oxidizers, or Bleach.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired reagents or surplus dry powder.
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a powder respirator (N95) if working outside a fume hood.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to acidic corrosion.
-
Transfer:
-
Transfer the solid directly into the container.
-
Do not dissolve in water to "dilute" it; this increases waste volume and creates a liquid spill hazard.
-
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Storage: Cap tightly (hygroscopic material will absorb moisture and degrade container integrity if left open).
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or experimental waste.[1]
-
pH Check: Dip a pH strip into the waste.
-
If pH < 2 : Label as "Acidic Organic/Aqueous Waste."
-
If pH > 10 : Caution—free base may be volatile.
-
-
Solvent Compatibility:
-
If the solvent is Dichloromethane (DCM) : Segregate into Halogenated Waste.
-
If the solvent is Methanol/Ethanol : Segregate into Non-Halogenated Organic Waste.
-
-
Neutralization (Optional but Risky):
-
Advice:Avoid in-lab neutralization unless mandated. Adding NaOH to the dihydrochloride salt generates heat and releases the free amine, which may have a stronger odor and higher skin permeability.
-
Best Practice: Dispose of as acidic waste and let the professional waste facility handle neutralization.
-
Scenario C: Empty Container Decontamination
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Methanol).[7]
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Stream B or C). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Disposal: Place the clean container in the glass/plastic recycling or trash, depending on institutional policy.
Visualizing the Decision Workflow
The following diagram illustrates the critical decision nodes for segregating this specific chemical waste.
Caption: Decision tree for segregating this compound waste. Note the critical stop point for oxidizers.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area. The dust is a respiratory irritant.
-
Protect: Don full PPE (Goggles, Lab Coat, Nitrile Gloves, N95 Respirator).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or a commercial acid-neutralizing spill pad.[1]
-
-
Clean: Wipe the surface with water, then soap and water. Test surface pH to ensure no acidic residue remains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (Analogous Structure). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: RCRA Regulations. Retrieved from [Link][1]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ptb.de [ptb.de]
- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. 1-(3-pyrrolidinyl)azepane dihydrochloride,(CAS# 1220020-30-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
